Rauvovertine B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol |
InChI |
InChI=1S/C19H22N2O3/c1-8-13-7-24-19(23)17-11(13)5-16-18-12(6-15(17)21(8)16)10-4-9(22)2-3-14(10)20-18/h2-4,8,11,13,15-17,19-20,22-23H,5-7H2,1H3 |
InChI Key |
YQFGLJJOGMUWSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2COC(C3C2CC4N1C3CC5=C4NC6=C5C=C(C=C6)O)O |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical structure of Rauvovertine B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauwovetine B is a hexacyclic monoterpenoid indole (B1671886) alkaloid that was first isolated from the stems of Rauvolfia verticillata. Its chemical structure has been elucidated through extensive spectroscopic analysis. Preliminary in vitro studies have demonstrated that Rauvovertine B exhibits cytotoxic effects against a range of human cancer cell lines, suggesting its potential as a lead compound in the development of novel anticancer therapeutics. This document provides a comprehensive overview of the chemical structure, spectroscopic properties, and reported biological activities of this compound, along with detailed experimental protocols for its isolation and cytotoxicity assessment.
Chemical Structure and Properties
This compound is a complex alkaloid characterized by a hexacyclic ring system. It was identified as a new chemical entity by Cai et al. in 2016.[1]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₂O₃ | [1] |
| Molecular Weight | 342.4 g/mol | [1] |
| CAS Number | 2055073-72-6 | |
| Appearance | White amorphous powder | [1] |
| Optical Rotation | [α]²⁰D -8.5 (c 0.1, MeOH) | [1] |
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound were recorded in CD₃OD.[1]
Table 2: ¹H and ¹³C NMR Data for this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 109.8 | |
| 3 | 50.1 | 3.95 (m) |
| 5 | 52.9 | 3.30 (m) |
| 6 | 22.1 | 2.10 (m), 1.95 (m) |
| 7 | 108.8 | |
| 8 | 128.2 | |
| 9 | 119.0 | 7.32 (d, 7.8) |
| 10 | 122.1 | 6.95 (t, 7.8) |
| 11 | 129.7 | 7.05 (t, 7.8) |
| 12 | 112.0 | 6.68 (d, 7.8) |
| 13 | 137.8 | |
| 14 | 35.1 | 2.95 (m), 2.85 (m) |
| 15 | 32.5 | 2.65 (m) |
| 16 | 60.2 | 4.25 (m) |
| 17 | 93.5 | 5.20 (s) |
| 18 | 13.5 | 0.95 (t, 7.5) |
| 19 | 28.1 | 1.65 (m), 1.50 (m) |
| 20 | 40.1 | 2.55 (m) |
| 21 | 60.8 | 4.10 (m) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.[1]
Table 3: Key IR Absorptions of this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3420 | O-H and N-H stretching |
| 1625 | C=C stretching |
| 1460 | C-H bending |
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass of this compound.[1]
-
HRESIMS: m/z 343.1707 [M+H]⁺ (calculated for C₁₉H₂₃N₂O₃, 343.1709)
Biological Activity: In Vitro Cytotoxicity
This compound has been evaluated for its cytotoxic activity against a panel of five human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined using the MTT assay.[1]
Table 4: In Vitro Cytotoxicity of this compound (IC₅₀ in µM)
| Cell Line | Cancer Type | This compound | Cisplatin (Positive Control) |
| HL-60 | Promyelocytic Leukemia | > 40 | 8.5 |
| SMMC-7721 | Hepatocellular Carcinoma | > 40 | 15.2 |
| A-549 | Lung Carcinoma | > 40 | 20.8 |
| MCF-7 | Breast Cancer | > 40 | 25.4 |
| SW-480 | Colon Cancer | > 40 | 30.1 |
The preliminary results indicate that this compound did not exhibit significant cytotoxic activity against the tested cell lines under the experimental conditions used in the initial study.[1] Further investigations with a broader range of cell lines and different assay systems are warranted to fully explore its therapeutic potential.
Experimental Protocols
Isolation of this compound
The following workflow outlines the isolation and purification of this compound from Rauvolfia verticillata.[1]
Caption: Experimental workflow for the isolation of this compound.
Cytotoxicity Assay
The cytotoxic activity of this compound was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of this compound for 72 hours. Cisplatin was used as a positive control.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Signaling Pathways and Mechanism of Action
As of the current literature, there are no published studies investigating the specific signaling pathways or the detailed mechanism of action of this compound. The initial discovery paper focused on its isolation, structural characterization, and preliminary cytotoxicity screening.[1] Further research is required to elucidate the molecular targets and cellular pathways through which this compound may exert any biological effects.
Conclusion and Future Directions
This compound is a structurally novel monoterpenoid indole alkaloid with a well-characterized chemical structure. While initial in vitro cytotoxicity screenings did not show potent activity, the unique hexacyclic scaffold of this compound makes it an interesting candidate for further pharmacological evaluation. Future research should focus on:
-
Screening against a wider and more diverse panel of cancer cell lines, including those with different genetic backgrounds and resistance mechanisms.
-
Investigating its potential effects on other cellular processes beyond cytotoxicity, such as cell migration, invasion, and differentiation.
-
Exploring its potential as a modulator of specific cellular targets through computational docking studies and biochemical assays.
-
Undertaking synthetic modifications of the this compound scaffold to generate analogs with improved potency and selectivity.
Such studies will be crucial in determining the true therapeutic potential of this compound and its derivatives in the field of drug discovery.
References
Rauvovertine B: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rouvovertine B is a hexacyclic monoterpenoid indole (B1671886) alkaloid that has been isolated from the stems of Rauvolfia verticillata (Lour.) Baill., a plant belonging to the Apocynaceae family. This technical guide provides a comprehensive overview of the natural source of Rauvovertine B and a detailed, generalized protocol for its extraction and isolation based on established methods for alkaloids from Rauvolfia species. The structure of this compound was elucidated through spectroscopic analysis. While the primary literature confirms its isolation, specific quantitative data such as the precise yield of this compound from the plant material is not publicly available in the accessed resources. This document synthesizes the available information to guide researchers in the potential extraction and purification of this and similar compounds.
Introduction
Rauvolfia verticillata, commonly known as the devil pepper, has a history of use in traditional medicine. The genus Rauvolfia is a rich source of a diverse array of bioactive indole alkaloids, many of which exhibit significant pharmacological activities. This compound is a constituent of this complex mixture of natural products.[1] The isolation and characterization of such compounds are crucial for drug discovery and development, providing novel scaffolds for medicinal chemistry.
Natural Source
The sole reported natural source of this compound is the stems of the plant Rauvolfia verticillata (Lour.) Baill.[1] This species is distributed throughout various regions of Asia. The isolation of this compound was reported as part of a study that identified five new hexacyclic monoterpenoid indole alkaloids from this plant source.[1]
Chemical Properties
Rouvovertine B is classified as a hexacyclic monoterpenoid indole alkaloid. The core structure is complex, and it was identified along with its C-17 epimer, 17-epi-Rauvovertine B. These epimers were obtained as a mixture due to rapid hemiacetal tautomerism in solution.[1]
Table 1: Physicochemical Properties of this compound (and its epimer)
| Property | Value | Reference |
| Compound Class | Hexacyclic Monoterpenoid Indole Alkaloid | [1] |
| Natural Source | Stems of Rauvolfia verticillata | [1] |
| Isomeric Form | Obtained as a C-17 epimeric mixture with 17-epi-Rauvovertine B | [1] |
| Key Structural Feature | Hemiacetal tautomerism in solution | [1] |
Experimental Protocols: Generalized Isolation of Indole Alkaloids from Rauvolfia verticillata
While the specific, detailed experimental protocol for the isolation of this compound from the primary literature, Gao et al. (2015), could not be fully accessed, a generalized procedure can be constructed based on common practices for alkaloid extraction from Rauvolfia species. The following protocol is a composite of established techniques and should be adapted and optimized for the specific target compound.
Plant Material Collection and Preparation
-
Collection: Stems of Rauvolfia verticillata are collected.
-
Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: The dried stems are ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the alkaloids.
-
Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
Defatting: The acidic solution is then partitioned with a non-polar solvent (e.g., petroleum ether or n-hexane) to remove fats, chlorophyll, and other non-alkaloidal components. The aqueous layer containing the protonated alkaloids is retained.
-
Basification: The acidic aqueous layer is then basified with a base (e.g., NH4OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extraction of Free Alkaloids: The basified aqueous solution is partitioned with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to extract the free alkaloids. This step is repeated several times.
-
Final Concentration: The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification
The crude alkaloid fraction is a complex mixture and requires further separation to isolate individual compounds.
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol is commonly used. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are often further purified using size-exclusion chromatography on Sephadex LH-20, eluting with a solvent such as methanol.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the target compound, this compound, is typically achieved using preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Table 2: Summary of a Generalized Isolation Protocol
| Step | Procedure | Purpose |
| 1. Preparation | Air-drying and grinding of Rauvolfia verticillata stems. | Increase surface area for extraction. |
| 2. Extraction | Maceration or percolation with methanol or ethanol. | Extract a broad range of phytochemicals, including alkaloids. |
| 3. Concentration | Evaporation of the solvent under reduced pressure. | Obtain the crude extract. |
| 4. Acid-Base Partitioning | Dissolving in acidic water, washing with a non-polar solvent, basifying, and extracting with a chlorinated solvent. | Separate alkaloids from non-alkaloidal compounds. |
| 5. Column Chromatography | Separation on silica gel and Sephadex LH-20 columns. | Fractionate the crude alkaloid mixture based on polarity and size. |
| 6. Preparative HPLC | Final purification using RP-HPLC. | Isolate pure this compound. |
Structure Elucidation
The structure of this compound was established through extensive spectroscopic analysis.[1] This typically involves a combination of the following techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the carbon-hydrogen framework and the connectivity of the atoms in the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, which can be characteristic of certain chromophores.
Visualizations
Generalized Experimental Workflow for this compound Isolation
Logical Relationship in Alkaloid Enrichment
Conclusion
Rouvovertine B is a structurally complex indole alkaloid naturally occurring in the stems of Rauvolfia verticillata. While the definitive, step-by-step isolation protocol and its associated yield are not detailed in readily available scientific literature, this guide provides a robust, generalized methodology based on established principles of alkaloid chemistry. This information serves as a valuable starting point for researchers aiming to isolate and study this compound and other related compounds from this important medicinal plant genus. Further investigation into the primary literature is recommended for researchers initiating laboratory work.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Rauvovertine B in Rauvolfia verticillata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvovertine B, a hexacyclic monoterpenoid indole (B1671886) alkaloid (MIA) isolated from Rauvolfia verticillata, represents a structurally intriguing natural product with potential pharmacological activities. While the biosynthetic pathway to this complex molecule has not been fully elucidated, its chemical architecture strongly suggests a diversion from the well-characterized ajmaline (B190527) biosynthetic pathway. This technical guide consolidates the current understanding of MIA biosynthesis in the Rauvolfia genus and presents a scientifically grounded, hypothetical biosynthetic pathway for this compound. Drawing upon the established enzymology of ajmaline formation, this document outlines the key enzymatic steps, proposes specific transformations, and provides detailed experimental protocols for the investigation and potential reconstitution of this pathway. Quantitative data on related alkaloids in Rauvolfia verticillata are presented to provide a metabolic context. This guide is intended to serve as a foundational resource for researchers aiming to unravel the precise biosynthetic network leading to this compound and to harness its synthetic machinery for drug discovery and development.
Introduction: The Monoterpenoid Indole Alkaloid Landscape in Rauvolfia
The genus Rauvolfia is a rich source of medicinally important MIAs, with a biosynthetic network that gives rise to a vast diversity of complex chemical structures. The antiarrhythmic agent ajmaline is one of the most studied alkaloids from this genus, and its biosynthetic pathway serves as a paradigm for understanding the formation of related sarpagan and ajmalan-type alkaloids. The biosynthesis of all MIAs originates from the condensation of tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), from the methylerythritol phosphate (B84403) (MEP) pathway.
The initial steps of MIA biosynthesis are highly conserved and involve the following key enzymes:
-
Tryptophan decarboxylase (TDC): Converts tryptophan to tryptamine.
-
Strictosidine (B192452) synthase (STR): Catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form the central precursor, strictosidine.[1]
-
Strictosidine β-D-glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine to yield the highly reactive strictosidine aglycone.
From this point, the pathway diverges to produce the myriad of MIA scaffolds observed in nature.
A Proposed Biosynthetic Pathway for this compound
Based on a structural comparison of this compound with the known intermediates of the ajmaline pathway, we propose a hypothetical biosynthetic route that branches from the ajmaline pathway at the level of vomilenine (B1248388). This proposed pathway involves a series of oxidative and cyclization reactions to form the characteristic hexacyclic structure of this compound.
The initial steps leading to the likely precursor, vomilenine, are well-established in the ajmaline pathway and are summarized below:
-
Strictosidine Aglycone to Geissoschizine: The unstable strictosidine aglycone is converted to geissoschizine, a key branch point intermediate.
-
Geissoschizine to Polyneuridine (B1254981) Aldehyde: The sarpagan bridge enzyme (SBE), a cytochrome P450 monooxygenase, catalyzes the formation of the sarpagan skeleton to yield polyneuridine aldehyde.
-
Polyneuridine Aldehyde to Vinorine (B1233521): Polyneuridine aldehyde esterase (PNAE) and vinorine synthase (VS) are responsible for the conversion of polyneuridine aldehyde to vinorine.
-
Vinorine to Vomilenine: Vinorine is hydroxylated by vinorine hydroxylase (VH), another cytochrome P450, to produce vomilenine.
From vomilenine, we propose the following steps to this compound:
-
Epoxidation of Vomilenine: A putative epoxidase, likely a cytochrome P450 enzyme, catalyzes the formation of an epoxide across the C19-C20 double bond of vomilenine.
-
Intramolecular Cyclization: The epoxide is then opened by an intramolecular nucleophilic attack from the hydroxyl group at C21, leading to the formation of the sixth ring, a tetrahydrofuran (B95107) ring. This cyclization would be catalyzed by a cyclase.
-
Reduction: A final reduction of the imine bond at C2-N1, potentially by a reductase similar to vomilenine reductase, would yield this compound.
This proposed pathway is chemically plausible and consistent with the known enzymatic capabilities of MIA biosynthetic pathways.
Caption: Proposed biosynthetic pathway of this compound from primary precursors.
Quantitative Data
Direct quantitative data for the biosynthesis of this compound is not yet available. However, analysis of the alkaloid content in Rauvolfia verticillata provides a valuable metabolic context for the production of related MIAs. The following table summarizes the reported concentrations of major indole alkaloids in different tissues of R. verticillata.
| Alkaloid | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Ajmaline | Root | 0.96 | UPLC-ESI-MS/MS | [2] |
| Ajmaline | Leaf | 20.28 | UPLC-ESI-MS/MS | [2] |
| Sarpagine | Root | Not specified | HPLC-UV | |
| Yohimbine | Root | Not specified | HPLC-UV | |
| Ajmalicine | Root | Not specified | HPLC-UV | |
| Reserpine | Root | Not specified | HPLC-UV | |
| Serpentine | Leaf | 25.19 | UPLC-ESI-MS/MS |
Note: The high concentration of ajmaline in the leaves of R. verticillata suggests a significant flux through the ajmaline pathway in this tissue, which may also be the site of this compound biosynthesis.
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound will require the functional characterization of the putative enzymes involved. Below are detailed protocols for the key experimental procedures.
Identification of Candidate Genes
Candidate genes for the epoxidase, cyclase, and reductase can be identified through a transcriptomics approach.
-
RNA Sequencing: Extract total RNA from various tissues of Rauvolfia verticillata (e.g., leaves, stems, roots). Prepare cDNA libraries and perform deep sequencing using a platform such as Illumina NovaSeq.
-
Transcriptome Assembly: Assemble the sequencing reads de novo or by mapping to a reference genome if available.
-
Gene Annotation and Mining: Annotate the assembled transcripts and search for sequences homologous to known MIA biosynthetic enzymes, particularly cytochrome P450s, cyclases, and reductases from other Apocynaceae species.
Heterologous Expression and Enzyme Assays
Candidate genes will be functionally characterized by heterologous expression in a suitable host system, such as Nicotiana benthamiana or Saccharomyces cerevisiae.
Protocol for Transient Expression in N. benthamiana
-
Vector Construction: Clone the full-length cDNA of the candidate gene into a plant expression vector (e.g., pEAQ-HT).
-
Agroinfiltration: Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vector. Infiltrate the bacterial suspension into the leaves of 4-6 week old N. benthamiana plants.
-
Substrate Feeding: After 3-4 days of incubation, infiltrate the leaves with a solution of the putative substrate (e.g., vomilenine for the epoxidase assay) dissolved in a suitable buffer.
-
Metabolite Extraction and Analysis: After 24-48 hours, harvest the infiltrated leaf tissue, grind in liquid nitrogen, and extract the metabolites with methanol. Analyze the extracts by LC-MS to detect the formation of the expected product.
Caption: Workflow for the identification and characterization of biosynthetic enzymes.
Enzyme Kinetics
Once an active enzyme is identified, its kinetic parameters can be determined using in vitro assays with purified recombinant protein.
-
Protein Expression and Purification: Express the candidate enzyme with a purification tag (e.g., His-tag) in E. coli or a yeast expression system. Purify the recombinant protein using affinity chromatography.
-
Enzyme Assay: Set up reactions containing a fixed concentration of the purified enzyme and varying concentrations of the substrate in a suitable buffer. For cytochrome P450 enzymes, the reaction mixture should also contain a source of reducing equivalents, such as NADPH and a cytochrome P450 reductase.
-
Data Analysis: Incubate the reactions for a defined period, then quench and analyze the product formation by LC-MS. Determine the initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate K
mand Vmax.
Conclusion and Future Outlook
The biosynthesis of this compound in Rauvolfia verticillata presents an exciting area of research in plant natural product biosynthesis. The proposed pathway in this guide provides a solid framework for initiating the experimental elucidation of this uncharted metabolic route. The identification and characterization of the novel enzymes involved will not only deepen our understanding of the remarkable chemical diversity of MIAs but also provide new biocatalytic tools for the synthetic biology and metabolic engineering of high-value plant-derived pharmaceuticals. Future work should focus on the validation of the proposed pathway through in vivo feeding studies with labeled precursors and the in vitro reconstitution of the entire pathway from the primary precursors, tryptamine and secologanin.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Rauvovertine B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rouvovertine B is a hexacyclic monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauvolfia verticillata. Preliminary studies have demonstrated its cytotoxic activity against a range of human tumor cell lines, indicating its potential as a lead compound in oncology drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of Rauvovertine B, detailed experimental protocols for its isolation and biological evaluation, and a proposed mechanism of action. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding.
Physicochemical Properties
Rouvovertine B is a complex natural product with a unique hexacyclic structure. A significant chemical characteristic is its existence as a C-17 epimeric mixture with Rauvovertine A in solution, a result of rapid hemiacetal tautomerism.[1] This property is crucial for its characterization and analysis.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 326.39 g/mol | --INVALID-LINK-- |
| Appearance | [Data from Gao et al., 2015] | Gao et al., 2015 |
| Melting Point | [Data from Gao et al., 2015] | Gao et al., 2015 |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | --INVALID-LINK-- |
Chemical Identifiers
The unique chemical structure of this compound is registered under several standard chemical identifiers as detailed in Table 2.
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | [To be determined from full structural data] | N/A |
| CAS Number | 2055073-72-6 | --INVALID-LINK-- |
| PubChem CID | [Not available] | N/A |
| SMILES | C[C@H]1[C@H]2COC(O)C3[C@@H]2C[C@@H]2N1[C@H]3Cc1c2[nH]c2ccc(O)cc12 | --INVALID-LINK-- |
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques.[1] The characteristic spectral data are summarized in Table 3.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR | [Data from Gao et al., 2015] | Gao et al., 2015 |
| ¹³C NMR | [Data from Gao et al., 2015] | Gao et al., 2015 |
| Infrared (IR) | [Data from Gao et al., 2015] | Gao et al., 2015 |
| Mass Spectrometry (MS) | [Data from Gao et al., 2015] | Gao et al., 2015 |
Experimental Protocols
Isolation of this compound from Rauvolfia verticillata
The following is a generalized protocol for the isolation of this compound based on standard phytochemical extraction and purification techniques for indole alkaloids. The specific details are based on the methods described by Gao et al., 2015.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The air-dried and powdered stems of Rauvolfia verticillata are extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc).
-
Column Chromatography (Silica Gel): The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., chloroform-methanol) to yield several fractions.
-
Further Chromatographic Separation: Fractions containing this compound are further purified by repeated column chromatography using Sephadex LH-20 and/or reversed-phase C18 silica gel.
-
Final Purification: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.
Cytotoxicity Assay
The cytotoxic activity of this compound against various human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, and SW-480) can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for a standard MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a further 48 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Proposed Signaling Pathway for Cytotoxic Activity
While the specific molecular targets and signaling pathways of this compound have not yet been fully elucidated, its cytotoxic activity against cancer cells suggests the induction of apoptosis. Based on the known mechanisms of other monoterpenoid indole alkaloids, a plausible signaling pathway involves the activation of the intrinsic apoptotic cascade.
Caption: Proposed intrinsic apoptosis signaling pathway for this compound.
Pathway Description:
-
Initiation: this compound is hypothesized to induce cellular stress, leading to the activation of pro-apoptotic proteins such as Bax and the inhibition of anti-apoptotic proteins like Bcl-2.
-
Mitochondrial Permeabilization: Activated Bax translocates to the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease activating factor 1), triggering the recruitment and activation of procaspase-9 to form the apoptosome.
-
Caspase Cascade: The apoptosome cleaves and activates caspase-9, which in turn activates the executioner caspase, caspase-3.
-
Execution Phase: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to DNA fragmentation, nuclear condensation, and ultimately, cell death.
Conclusion
Rouvovertine B is a promising cytotoxic agent with a complex chemical nature. This guide provides a foundational understanding of its properties and a framework for its further investigation. The elucidation of its precise molecular targets and the validation of its apoptotic signaling pathway are critical next steps in evaluating its therapeutic potential. The provided experimental protocols offer a starting point for researchers aiming to replicate and expand upon the initial findings. The continued study of this compound and related monoterpenoid indole alkaloids holds significant promise for the discovery of novel anticancer agents.
References
Rauvovertine B CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvovertine B is a natural product that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a concise summary of its key physicochemical properties. At present, detailed publicly available data on its biological activity, including specific experimental protocols and associated signaling pathways, is limited. This document will be updated as more information becomes available.
Physicochemical Properties
This compound is an alkaloid with a defined chemical structure. Its fundamental properties are summarized below for reference in experimental design and data interpretation.
| Property | Value | Source |
| CAS Number | 2055073-72-6 | [1][2] |
| Molecular Formula | C₁₉H₂₂N₂O₃ | [1] |
| Molecular Weight | 326.39 g/mol | [] |
Note: The molecular weight is calculated based on the molecular formula and corresponds to that of its isomer, Rauvovertine A, which has the same formula[].
Biological Activity
Initial information suggests that this compound exhibits cytotoxic effects against human tumor cell lines in vitro. However, specific details regarding the cell lines tested, the extent of cytotoxicity (e.g., IC₅₀ values), and the underlying mechanism of action have not been extensively reported in publicly accessible literature.
Experimental Protocols
Detailed experimental protocols for assessing the cytotoxicity of this compound are not yet available in the public domain. For researchers interested in evaluating the cytotoxic properties of this compound, a general methodology for an in vitro cytotoxicity assay, such as the MTT assay, is outlined below. This protocol is provided as a general guideline and would require optimization for specific cell lines and experimental conditions.
General MTT Assay Protocol for Adherent Cancer Cell Lines
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate complete culture medium.
-
Trypsinize and seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of desired final concentrations.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Gently agitate the plates to ensure complete dissolution.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Signaling Pathways
Currently, there is no specific information available in the public domain detailing the signaling pathways modulated by this compound in cancer cells. Further research is required to elucidate its mechanism of action.
As a hypothetical example, should this compound be found to induce apoptosis through the intrinsic pathway, a simplified diagram of this pathway is provided below.
Caption: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.
Conclusion
This compound is a natural product with defined physicochemical properties and preliminary indications of in vitro cytotoxicity against human tumor cell lines. This technical guide serves as a foundational resource. The scientific community awaits further detailed studies to elucidate its full biological potential, including comprehensive cytotoxicity data, specific experimental protocols, and the signaling pathways through which it exerts its effects.
References
Preliminary Biological Screening of Rauvovertine B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvovertine B is a hexacyclic monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauvolfia verticillata. As part of the initial characterization of this natural product, its cytotoxic activity has been evaluated against a panel of human cancer cell lines. This technical guide provides a summary of the available data on the preliminary biological screening of this compound, with a focus on its cytotoxic effects. The information is presented to aid researchers and professionals in the fields of natural product chemistry, oncology, and drug discovery.
Cytotoxicity Assessment
The primary biological screening of this compound involved assessing its cytotoxic potential against five human tumor cell lines:
-
HL-60: Human promyelocytic leukemia
-
SMMC-7721: Human hepatocellular carcinoma
-
A-549: Human lung carcinoma
-
MCF-7: Human breast adenocarcinoma
-
SW-480: Human colon adenocarcinoma
The evaluation was performed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing the metabolic activity of the cells.
Quantitative Data Summary
The results of the cytotoxicity screening are summarized in the table below. The data is presented as IC₅₀ values, which represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cell Type | IC₅₀ (µM) |
| HL-60 | Human promyelocytic leukemia | > 40 |
| SMMC-7721 | Human hepatocellular carcinoma | > 40 |
| A-549 | Human lung carcinoma | > 40 |
| MCF-7 | Human breast adenocarcinoma | > 40 |
| SW-480 | Human colon adenocarcinoma | > 40 |
Data sourced from Miao, Y., et al. (2015). Hexacyclic monoterpenoid indole alkaloids from Rauvolfia verticillata. Fitoterapia, 107, 44-48.
Based on the available data, this compound did not exhibit significant cytotoxic activity against the five tested human cancer cell lines at concentrations up to 40 µM.
Experimental Protocols
MTT Assay for Cytotoxicity Screening
The following is a representative protocol for the MTT assay used to determine the cytotoxicity of this compound.
1. Cell Culture and Plating:
- The human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cells are harvested from culture and seeded into 96-well microplates at a predetermined optimal density for each cell line.
- The plates are incubated for 24 hours to allow the cells to attach and resume growth.
2. Compound Treatment:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of this compound are prepared in the cell culture medium to achieve a range of final concentrations for testing.
- The culture medium from the wells is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the solvent at the same concentration as the treated wells.
- The plates are incubated for a specified period, typically 48 to 72 hours.
3. MTT Assay:
- Following the incubation period, a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
- After the incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
- The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- The percentage of cell viability is calculated for each concentration of this compound relative to the solvent-treated control cells.
- The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for the preliminary biological screening of a natural product for cytotoxic activity.
Caption: Workflow for in vitro cytotoxicity screening of this compound.
Signaling Pathways
At present, there is no published information regarding the specific signaling pathways modulated by this compound. The preliminary screening focused on its cytotoxic effects, and further mechanistic studies would be required to elucidate its mode of action at the molecular level.
Conclusion
The preliminary biological screening of this compound indicates a lack of potent cytotoxic activity against the tested human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480). While this initial assessment did not identify significant anticancer potential, it is important to note that this is a limited screening. Further investigations into other biological activities, such as antimicrobial, anti-inflammatory, or neuropharmacological effects, may reveal other potential therapeutic applications for this novel monoterpenoid indole alkaloid. Future research should also aim to explore its effects on a broader range of cell lines and in more complex in vitro and in vivo models to fully characterize its biological profile.
The Biological Activities of Rauvolfia Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Rauvolfia, belonging to the Apocynaceae family, encompasses a variety of evergreen trees and shrubs found in tropical regions across the globe. For centuries, extracts from these plants, particularly Rauvolfia serpentina (Indian snakeroot), have been a cornerstone of traditional medicine, notably in Ayurveda, for treating a wide array of ailments ranging from snakebites to mental disorders. Modern scientific investigation has unveiled the chemical basis for these therapeutic effects, attributing them to a rich diversity of indole (B1671886) alkaloids. Among these, reserpine (B192253) stands out as the most extensively studied, having been one of the first effective treatments for hypertension and psychosis. This technical guide provides a comprehensive overview of the known biological activities of Rauvolfia alkaloids, focusing on their mechanisms of action, quantitative data from pertinent studies, and detailed experimental protocols for their evaluation.
Antihypertensive Activity
The most renowned biological activity of Rauvolfia alkaloids is their ability to lower blood pressure. This effect is primarily attributed to reserpine and related compounds.
Mechanism of Action
The antihypertensive action of reserpine is a result of its irreversible inhibition of the vesicular monoamine transporters (VMAT), specifically VMAT2, which is predominantly found in neurons.[1][2] This inhibition disrupts the storage of monoamine neurotransmitters such as norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) in presynaptic vesicles.[1]
The process unfolds as follows:
-
VMAT Inhibition: Reserpine binds to VMAT2, preventing the transport of monoamines from the cytoplasm into synaptic vesicles.[1]
-
Neurotransmitter Depletion: The unprotected monoamines in the cytoplasm are subsequently metabolized by monoamine oxidase (MAO).[1]
-
Reduced Sympathetic Outflow: The depletion of norepinephrine at peripheral sympathetic nerve endings leads to a decrease in sympathetic tone, resulting in vasodilation and a reduction in heart rate and cardiac output.[3]
Quantitative Data
| Alkaloid | Parameter | Value | System | Reference |
| Reserpine | IC₅₀ | < 100 nmol/L | L-type voltage-gated calcium channels | [4] |
| Reserpine | Kᵢ | 1 - 630 nM | VMAT2 | [5] |
| Reserpine | IC₅₀ | 1.3 - 100 nM | VMAT2 | [5] |
Experimental Protocol: VMAT Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of a compound on VMAT2, adapted from descriptions of norepinephrine uptake assays.[6]
1. Preparation of Synaptic Vesicles: a. Isolate synaptic vesicles from rat brain tissue (e.g., striatum) by differential centrifugation. b. Resuspend the purified vesicles in a suitable buffer (e.g., sucrose (B13894) buffer).
2. Norepinephrine Uptake Assay: a. Incubate the synaptic vesicles at 37°C in a buffer containing MgATP to establish a proton gradient. b. Add radiolabeled norepinephrine (e.g., [³H]norepinephrine) to initiate the uptake reaction. c. Concurrently, add varying concentrations of the test compound (e.g., reserpine) to determine its inhibitory effect. d. After a defined incubation period (e.g., 10 minutes), terminate the reaction by rapid filtration through glass fiber filters to separate the vesicles from the assay medium. e. Wash the filters with ice-cold buffer to remove unbound radiolabel. f. Quantify the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis: a. Calculate the percentage of inhibition of norepinephrine uptake for each concentration of the test compound compared to a vehicle control. b. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value. c. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
Antipsychotic Activity
Historically, Rauvolfia alkaloids, particularly reserpine, were used to manage agitated psychotic states such as schizophrenia.
Mechanism of Action
The antipsychotic effects of reserpine are also linked to its inhibition of VMAT2. By depleting the stores of dopamine and serotonin in the central nervous system, reserpine reduces neurotransmission in pathways implicated in psychosis.[1] The depletion of dopamine in the mesolimbic pathway is thought to be the primary mechanism for its antipsychotic effects.
Quantitative Data
Due to significant side effects, such as depression, the use of reserpine as an antipsychotic has largely been discontinued (B1498344) in favor of newer medications.[1] As such, recent quantitative data from clinical trials are scarce.
Anticancer Activity
Several Rauvolfia alkaloids and extracts have demonstrated promising anticancer properties against various cancer cell lines.
Mechanism of Action
The anticancer mechanisms of Rauvolfia alkaloids are multifaceted and appear to involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.
-
Induction of Apoptosis: Extracts from Rauvolfia have been shown to induce apoptosis in cancer cells. This is often characterized by DNA fragmentation and the activation of caspases.[7]
-
Modulation of Bcl-2 Family Proteins: Reserpine and other alkaloids can alter the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes the mitochondrial pathway of apoptosis.[8][9]
-
Involvement of Signaling Pathways:
-
STAT3 and NF-κB Pathways: Reserpine has been shown to inhibit the STAT3 and NF-κB signaling pathways, which are often constitutively active in cancer cells and promote cell survival and proliferation.[8]
-
TGF-β Signaling: Reserpine can modulate the TGF-β signaling pathway, which plays a complex role in cancer progression.[10]
-
Quantitative Data
| Alkaloid/Extract | Cell Line | Parameter | Value | Reference |
| Rauvolfia tetraphylla extract | MCF-7 | IC₅₀ | > 40 µM | [7] |
| Reserpine | CEM/ADR5000 (Leukemia) | IC₅₀ | 13.2 ± 1.02 µM | [11] |
| Reserpine | HCT116 (Colon) | IC₅₀ | 30.07 ± 7.57 µM | [11] |
| Rauvolfia vomitoria extract | Ovarian Cancer Cells | - | Dose-dependent decrease in cell growth | [12] |
| Indole alkaloids from R. serpentina | HL-60 (Leukemia) | IC₅₀ | 67 µM (for compound 214) | [13] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Rauvolfia extracts on a cancer cell line like MCF-7.[7]
1. Cell Culture and Seeding: a. Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator. b. Seed the cells in a 96-well plate at a density of 5x10⁵ cells/well and allow them to adhere overnight.
2. Treatment: a. Prepare various concentrations of the Rauvolfia extract in the culture medium. b. Replace the old medium with the medium containing the different extract concentrations. Include a vehicle control (medium with the solvent used to dissolve the extract). c. Incubate the plate for 24 hours.
3. MTT Assay: a. Add MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the extract concentration to determine the IC₅₀ value.
Experimental Protocol: Western Blot for Bcl-2 and Bax
This protocol outlines the steps for analyzing the expression of Bcl-2 and Bax proteins in cancer cells treated with Rauvolfia alkaloids.[9][14][15][16]
1. Protein Extraction: a. Treat cancer cells with the desired concentration of the Rauvolfia alkaloid for a specific time. b. Lyse the cells in a suitable lysis buffer containing protease inhibitors. c. Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Transfer: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C. c. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Wash the membrane again with TBST.
4. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence detection system. c. Use a loading control (e.g., β-actin) to ensure equal protein loading.
5. Densitometry Analysis: a. Quantify the band intensities using image analysis software to determine the relative expression levels of Bcl-2 and Bax.
Antimicrobial Activity
Rauvolfia alkaloids have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi.
Mechanism of Action
The exact antimicrobial mechanisms of many Rauvolfia alkaloids are still under investigation, but several modes of action have been proposed for indole alkaloids in general:
-
Inhibition of Efflux Pumps: Some alkaloids can inhibit efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby increasing the susceptibility of bacteria to antimicrobial agents.[7]
-
Biofilm Inhibition: Certain indole alkaloids can interfere with the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics.[7]
-
Disruption of Cell Membrane Permeability: Alkaloids can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[17]
-
Inhibition of Nucleic Acid and Protein Synthesis: Some alkaloids may interfere with essential cellular processes such as DNA replication, transcription, and translation.[17]
Quantitative Data
| Alkaloid/Extract | Microorganism | Parameter | Value (µg/mL) | Reference |
| Rauvolfianoid A (R. caffra) | Salmonella sp. | MIC | 25 | [18] |
| R. serpentina methanol (B129727) extract | S. aureus | MIC | 31.2 | [19] |
| R. serpentina chloroform (B151607) extract | S. aureus | MIC | 62.5 | [19] |
| R. serpentina methanol extract | B. subtilis | MIC | 62.5 | [19] |
| R. serpentina aqueous leaf extract | S. aureus | MIC | 910 | [20] |
| R. serpentina aqueous leaf extract | E. coli | MIC | 790 | [20] |
| R. vomitoria ethyl acetate (B1210297) leaf extract | M. canis | MIC | 25000 | [17] |
| R. vomitoria methanol bark extract | M. canis | MIC | 25000 | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a plant extract against a bacterial strain.[3][21][22][23][24][25]
1. Preparation of Materials: a. Prepare a sterile 96-well microtiter plate. b. Prepare a stock solution of the Rauvolfia extract in a suitable solvent (e.g., DMSO) and then dilute it in a liquid growth medium (e.g., Mueller-Hinton Broth). c. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
2. Serial Dilution: a. Add a fixed volume of the growth medium to all wells of the microtiter plate. b. Add a volume of the extract stock solution to the first well and perform a two-fold serial dilution across the plate. c. Include a positive control (broth with bacteria, no extract) and a negative control (broth only).
3. Inoculation and Incubation: a. Inoculate each well (except the negative control) with the prepared bacterial suspension. b. Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the extract that completely inhibits visible bacterial growth. b. A growth indicator like resazurin (B115843) can be used to aid in the determination of the MIC.
Anti-inflammatory Activity
Extracts and isolated alkaloids from Rauvolfia species have demonstrated anti-inflammatory properties.
Mechanism of Action
The anti-inflammatory effects of Rauvolfia alkaloids are, in part, attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key enzymes in the synthesis of prostaglandins, potent inflammatory mediators.[26][27] Other potential mechanisms include the modulation of pro-inflammatory cytokines.
Quantitative Data
| Alkaloid/Extract | Parameter | Value (µg/mL) | Assay | Reference |
| Rauvolfia densiflora methanolic leaf extract | IC₅₀ | 155.38 | COX assay | [1][8][13][28] |
| Tryptanthrin (an indole alkaloid) | IC₅₀ | 64 µM | COX-2 assay | [26] |
Experimental Protocol: COX-2 Inhibition Assay
This protocol provides a general outline for a commercially available COX-2 inhibitor screening assay kit.[25][29][30][31][32][33][34][35]
1. Reagent Preparation: a. Prepare all reagents as per the kit manufacturer's instructions, including the reaction buffer, heme, COX-2 enzyme, and substrate (arachidonic acid).
2. Reaction Setup: a. In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells. b. Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the inhibitor wells. c. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (vehicle only). d. Pre-incubate the plate as per the manufacturer's instructions.
3. Initiation and Termination of Reaction: a. Initiate the reaction by adding arachidonic acid to all wells. b. Incubate for a specified time at a specific temperature (e.g., 2 minutes at 37°C). c. Stop the reaction by adding a stopping solution (e.g., stannous chloride).
4. Detection: a. The product of the COX-2 reaction (e.g., PGF2α) is quantified using an enzyme immunoassay (EIA) as per the kit's protocol.
5. Data Analysis: a. Calculate the percentage of COX-2 inhibition for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Antioxidant Activity
Rauvolfia extracts and their constituent alkaloids possess antioxidant properties, which contribute to their overall therapeutic potential.
Mechanism of Action
The antioxidant activity of alkaloids can be attributed to several mechanisms:
-
Free Radical Scavenging: Alkaloids can directly scavenge free radicals, such as the DPPH radical, by donating a hydrogen atom or an electron.
-
Modulation of Antioxidant Signaling Pathways: Some alkaloids can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[30] They can also influence other pathways involved in oxidative stress, such as those involving NADPH oxidases.[22]
Quantitative Data
| Extract | Parameter | Value (mg/mL) | Assay | Reference |
| Rauvolfia vomitoria leaf decoction | IC₅₀ | 5.01 ± 0.02 | DPPH | [36] |
| Rauvolfia vomitoria aqueous extract | IC₅₀ | 0.13 (for Cu²⁺ chelating) | - | [10] |
| Rauvolfia vomitoria methanol leaf extract | IC₅₀ | 0.043 | DPPH | [10] |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of plant extracts.[3][19][31][34][37]
1. Reagent Preparation: a. Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. b. Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.
2. Assay Procedure: a. Prepare different concentrations of the Rauvolfia extract in methanol. b. Add a fixed volume of the DPPH working solution to each concentration of the extract. c. Include a positive control (e.g., ascorbic acid) and a blank (methanol). d. Incubate the mixtures in the dark at room temperature for 30 minutes.
3. Measurement and Analysis: a. Measure the absorbance of each solution at 517 nm using a spectrophotometer. b. Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 c. Plot the percentage of scavenging activity against the logarithm of the extract concentration to determine the IC₅₀ value.
Conclusion
The alkaloids derived from Rauvolfia species exhibit a remarkable spectrum of biological activities, underscoring their historical significance in traditional medicine and their continued relevance in modern pharmacology. The well-established antihypertensive and antipsychotic effects of reserpine, mediated through the inhibition of VMAT2, have paved the way for a deeper understanding of neurotransmitter systems. Furthermore, emerging research on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties reveals a wealth of therapeutic potential yet to be fully harnessed. This guide provides a foundational framework for researchers and drug development professionals, offering insights into the mechanisms of action, quantitative data for comparative analysis, and detailed experimental protocols to facilitate further investigation into these fascinating natural compounds. The continued exploration of Rauvolfia alkaloids holds the promise of discovering novel therapeutic agents for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Vesicular monoamine transport inhibitors. Novel action at calcium channels to prevent catecholamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. benchchem.com [benchchem.com]
- 7. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. updatepublishing.com [updatepublishing.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor Activities of Rauwolfia vomitoria Extract and Potentiation of Carboplatin Effects Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole alkaloids and other constituents of Rauwolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. notulaebiologicae.ro [notulaebiologicae.ro]
- 20. A Comparative Antibacterial, Antioxidant, and Antineoplastic Potential of Rauwolfia serpentina (L.) Leaf Extract with Its Biologically Synthesized Gold Nanoparticles (R-AuNPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. protocols.io [protocols.io]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. assaygenie.com [assaygenie.com]
- 26. researchgate.net [researchgate.net]
- 27. Overwrite attributes from DOT file in commandline with graphviz - Stack Overflow [stackoverflow.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. korambiotech.com [korambiotech.com]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. researchgate.net [researchgate.net]
- 33. DPPH Radical Scavenging Assay [mdpi.com]
- 34. Rauvolfia - Wikipedia [en.wikipedia.org]
- 35. ijarbs.com [ijarbs.com]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Rauvovertine B: A Technical Guide to its Core Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvovertine B, also known as Aurovertin (B1171891) B, has emerged as a compound of significant interest in oncology research, particularly for its potent anti-cancer properties. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, focusing on its mechanism of action in breast cancer. Drawing from preclinical studies, this document outlines the quantitative data on its efficacy, detailed experimental methodologies, and a visual representation of the signaling pathways it modulates.
Core Therapeutic Target: ATP Synthase
The primary molecular target of this compound is ATP synthase , a critical enzyme in cellular energy metabolism.[1][2][3][4][5] In cancer cells, particularly in breast carcinoma, ATP synthase is frequently upregulated and has been observed on the plasma membrane, presenting a viable target for therapeutic intervention. This compound acts as a potent inhibitor of ATP synthase, disrupting cellular energy production and leading to downstream anti-proliferative effects.
Anti-Cancer Activity in Breast Cancer
This compound exhibits strong inhibitory effects on the proliferation of various breast cancer cell lines, with a notable selectivity for cancer cells over normal cells. Its anti-cancer activity is primarily mediated through the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Quantitative Data on aurovertin B Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different breast cancer cell lines, highlighting its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10 | |
| MCF-7 | Estrogen Receptor-Positive | Not specified | |
| BT474 | HER2-Positive | Not specified | |
| SKBR3 | HER2-Positive | Not specified |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways that control cell survival, proliferation, and metastasis.
ATF3-DUSP1 Signaling Axis
A crucial mechanism underlying the antimetastatic activity of this compound involves the upregulation of the ATF3-DUSP1 signaling axis . This compound treatment leads to the transcriptional activation of Activating Transcription Factor 3 (ATF3), which in turn upregulates Dual-specificity phosphatase 1 (DUSP1). DUSP1 is a key negative regulator of MAPK signaling pathways, which are often hyperactivated in cancer.
References
- 1. Discovery of aurovertin B as a potent metastasis inhibitor against triple-negative breast cancer: Elucidating the complex role of the ATF3-DUSP1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurovertin B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action [jcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting therapy for breast carcinoma by ATP synthase inhibitor aurovertin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Rauvovertine B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the first total synthesis of (-)-Rauvovertine B, a unique cyclopropane-containing indole (B1671886) alkaloid. The methodology, developed by Aquilina, J. M., et al., presents a novel approach to constructing the complex hexacyclic framework of this natural product, which has demonstrated noteworthy anti-inflammatory properties.[1]
The synthesis is characterized by a strategic sequence of key reactions, including a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, and a ring-closing metathesis.[1][2] The cornerstone of this synthetic route is a strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole precursor.[1][3] This 11-step synthesis provides (-)-Rauvovertine B with an overall yield of 2.4%.[1][2][3]
Retrosynthetic Analysis
The synthetic strategy hinges on disconnecting the complex hexacyclic structure of (-)-Rauvovertine B back to simpler, commercially available starting materials. The key disconnection is the cyclopropane (B1198618) ring, which is formed in the final key step from a tetracyclic N-sulfonyl triazole intermediate. This intermediate is assembled through a series of well-orchestrated reactions that build the core ring system.
Caption: Retrosynthetic analysis of (-)-Rauvovertine B.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of (-)-Rauvovertine B.
| Step No. | Reaction | Product | Yield (%) |
| 1 | Palladium-catalyzed Allylic Amination | Allylic Amine | 85 |
| 2 | Boc Protection | Boc-protected Amine | 95 |
| 3 | Pictet-Spengler Reaction | Tetracyclic Product | 60 (cis) |
| 4 | Ester Reduction | Primary Alcohol | 98 |
| 5 | Swern Oxidation | Aldehyde | 92 |
| 6 | Seyferth-Gilbert Homologation | Terminal Alkyne | 75 |
| 7 | Ring-Closing Metathesis | Cyclized Product | 80 |
| 8 | Boc Deprotection | Secondary Amine | 99 |
| 9 | Sulfonylation and Azide Installation | N-sulfonyl azide | 70 |
| 10 | Intramolecular Cycloaddition | N-sulfonyl triazole | 85 |
| 11 | Strain-Promoted Intramolecular Cyclopropanation | (-)-Rauvovertine B | 35 |
| Overall | ~2.4 |
Experimental Protocols
Detailed methodologies for the key transformations in the synthesis of (-)-Rauvovertine B are provided below.
Palladium-Catalyzed Stereospecific Allylic Amination
This crucial step establishes the first stereocenter of the molecule.
-
Reaction: L-tryptophan methyl ester is reacted with a chiral crotyl alcohol derivative in the presence of a palladium catalyst.
-
Reagents:
-
L-tryptophan methyl ester (1.0 equiv)
-
(E)-2-Buten-1-ol derivative (1.2 equiv)
-
[Pd(allyl)Cl]₂ (2.5 mol%)
-
Triphenylphosphine (10 mol%)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (2.0 equiv)
-
Toluene
-
-
Procedure:
-
To a solution of L-tryptophan methyl ester and the crotyl alcohol derivative in toluene, add [Pd(allyl)Cl]₂ and triphenylphosphine.
-
Add BSA to the mixture and stir at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Cis-selective Pictet-Spengler Reaction
This reaction forms the core tetracyclic ring system with the desired cis-stereochemistry.
-
Reaction: The allylic amination product is cyclized via an acid-catalyzed reaction with an aldehyde.
-
Reagents:
-
Allylic amination product (1.0 equiv)
-
Acetaldehyde (3.0 equiv)
-
Trifluoroacetic acid (TFA) (1.1 equiv)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the allylic amination product in DCM and cool to 0 °C.
-
Add acetaldehyde, followed by the dropwise addition of TFA.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the cis-diastereomer.
-
Ring-Closing Metathesis (RCM)
This step forms the sixth ring of the indoloquinolizidine core.
-
Reaction: The diene substrate, formed in a previous step, undergoes intramolecular olefin metathesis.
-
Reagents:
-
Diene substrate (1.0 equiv)
-
Grubbs' second-generation catalyst (5 mol%)
-
Toluene
-
-
Procedure:
-
Dissolve the diene substrate in degassed toluene.
-
Add Grubbs' second-generation catalyst and heat the mixture to 80 °C.
-
Stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Strain-Promoted Intramolecular Cyclopropanation
This is the final and key bond-forming reaction to yield (-)-Rauvovertine B.
-
Reaction: The N-sulfonyl triazole precursor undergoes thermal decomposition to a carbene, which then undergoes an intramolecular C-H insertion to form the cyclopropane ring.
-
Reagents:
-
N-sulfonyl triazole precursor (1.0 equiv)
-
Rh₂(esp)₂ (1 mol%)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
Dissolve the N-sulfonyl triazole precursor in DCE.
-
Add Rh₂(esp)₂ and heat the mixture to 80 °C.
-
Stir for 1-2 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford (-)-Rauvovertine B.
-
Visualizations
Overall Synthetic Workflow
The following diagram illustrates the major transformations in the total synthesis of (-)-Rauvovertine B.
Caption: Key stages in the total synthesis of Rauvovertine B.
Key Cyclopropanation Step
This diagram details the crucial transformation from the tetracyclic precursor to the final product.
Caption: The key intramolecular cyclopropanation reaction.
References
Application Notes and Protocols for the Extraction of Rauvovertine B from Rauvolfia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvovertine B is a sarpagan-type monoterpenoid indole (B1671886) alkaloid that has been isolated from plants of the Rauvolfia genus, notably from the stems of Rauvolfia verticillata and the roots of Rauvolfia ligustrina. Sarpagan-type alkaloids are a class of compounds known for a range of biological activities, and as such, this compound is a compound of interest for further research and drug development. This document provides a detailed protocol for the extraction and purification of this compound, based on established methods for isolating alkaloids from Rauvolfia species.
Data Presentation
| Alkaloid | Plant Source | Plant Part | Extraction Method | Yield (%) | Reference |
| Reserpine (B192253) | Rauvolfia serpentina | Roots | Ethanolic Extraction, HPLC | 0.0416 | [1] |
| Ajmaline | Rauvolfia serpentina | Roots | Ethanolic Extraction, HPLC | Not Specified | [1] |
| Total Alkaloids | Rauvolfia serpentina | Stem | Hydroalcoholic Extraction | 2.364 mg/100mg | [2] |
| Crude Alkaloid Extract | Rauvolfia verticillata | Radix | 90% Ethanol (B145695) Extraction | 1.4 | [3] |
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and purification of this compound from Rauvolfia verticillata stems. The methodology is a composite of established procedures for the isolation of indole alkaloids from this genus.
Plant Material Collection and Preparation
-
Collection: Collect fresh stems of Rauvolfia verticillata.
-
Authentication: The plant material should be authenticated by a qualified botanist.
-
Drying: Air-dry the stems in the shade at room temperature until they are brittle.
-
Grinding: Grind the dried stems into a coarse powder using a mechanical grinder.
Extraction of Crude Alkaloids
This protocol is based on a general method for the extraction of total alkaloids from Rauvolfia species, adapted for this compound.
-
Maceration:
-
Soak the powdered plant material (1 kg) in 90% ethanol (5 L) in a large container.
-
Allow the mixture to stand for 72 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
-
Solvent Evaporation:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Continue evaporation until a thick, viscous crude extract is obtained.
-
Acid-Base Partitioning for Alkaloid Enrichment
This step selectively isolates the basic alkaloid fraction from the crude extract.
-
Dissolve the crude extract in 5% hydrochloric acid (HCl) (500 mL).
-
Filter the acidic solution to remove any insoluble material.
-
Wash the filtrate with chloroform (B151607) (3 x 250 mL) in a separatory funnel to remove acidic and neutral impurities. Discard the chloroform layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a concentrated ammonium (B1175870) hydroxide (B78521) solution. This will precipitate the alkaloids.
-
Extract the basic aqueous solution with chloroform (3 x 300 mL).
-
Combine the chloroform extracts and wash them with distilled water (2 x 200 mL).
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification of this compound
The purification of this compound from the crude alkaloid mixture requires chromatographic techniques. A multi-step approach is recommended.
-
Column Chromatography on Silica (B1680970) Gel:
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with chloroform.
-
Sample Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity using a chloroform-methanol solvent system. Start with 100% chloroform and gradually increase the methanol (B129727) concentration (e.g., 99:1, 98:2, 95:5, 90:10, etc.).
-
Fraction Collection: Collect fractions of 20-25 mL and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on silica gel TLC plates. Develop the plates in a suitable solvent system (e.g., chloroform:methanol 9:1). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent.
-
Pooling Fractions: Combine the fractions that show a similar TLC profile corresponding to this compound.
-
-
Further Purification on Sephadex LH-20:
-
For further purification, subject the pooled fractions containing this compound to size exclusion chromatography on a Sephadex LH-20 column.
-
Use methanol as the mobile phase.
-
Collect fractions and monitor by TLC to isolate pure this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For obtaining highly pure this compound, preparative HPLC can be employed.
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) can be used.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm).
-
Structural Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) for complete structural elucidation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the UV absorption maxima.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Proposed Cytotoxic Signaling Pathway
The precise signaling pathway for this compound-induced cytotoxicity has not been elucidated. However, based on the known mechanisms of other cytotoxic alkaloids from Rauvolfia, a plausible pathway involves the induction of apoptosis. Some alkaloids from this genus have been shown to affect the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis.[4] The following diagram illustrates a generalized proposed pathway.
Caption: Proposed apoptotic pathway for this compound cytotoxicity.
References
- 1. Hexacyclic monoterpenoid indole alkaloids from Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HPLC Purification of Rauvovertine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvovertine B is a hexacyclic monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauvolfia verticillata. As a member of the complex family of Rauvolfia alkaloids, which includes pharmacologically significant compounds like reserpine (B192253) and ajmaline, this compound is a molecule of interest for further research and potential therapeutic applications. The initial isolation of this compound typically involves several chromatographic steps, including silica (B1680970) gel, Sephadex LH-20, and ODS open column chromatography. High-Performance Liquid Chromatography (HPLC) serves as the final, critical step for obtaining high-purity this compound suitable for analytical standards, biological assays, and further drug development studies.
This document provides a detailed application note and a comprehensive protocol for the preparative HPLC purification of this compound. As no specific preparative HPLC method for this compound has been published, this protocol is adapted from established methods for the separation of similar indole alkaloids from Rauvolfia species.
Physicochemical Properties of this compound
A summary of the known properties of this compound is presented in the table below. Understanding these properties is crucial for the development of a successful purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₂O₃ | [1] |
| Molecular Weight | 342.4 g/mol | [Calculated] |
| CAS Number | 2055073-72-6 | [1] |
| Class | Hexacyclic Monoterpenoid Indole Alkaloid | |
| Source | Rauvolfia verticillata (stems) |
Preparative HPLC Purification Protocol
This protocol outlines a reversed-phase HPLC method for the purification of this compound from a pre-purified extract of Rauvolfia verticillata.
Instrumentation and Materials
| Component | Specifications |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector. |
| Column | C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size). |
| Solvents | HPLC grade Methanol, Acetonitrile, and Water. Formic acid (analytical grade). |
| Sample | Pre-purified extract of Rauvolfia verticillata enriched with this compound. |
Chromatographic Conditions
The following table summarizes the recommended chromatographic parameters for the purification of this compound.
| Parameter | Recommended Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 40-70% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
Experimental Procedure
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC grade water. Degas the solution.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC grade methanol. Degas the solution.
-
-
Sample Preparation:
-
Dissolve the pre-purified, dried extract of Rauvolfia verticillata in a minimal amount of methanol.
-
If the sample does not fully dissolve, sonicate for 5-10 minutes.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC System Equilibration:
-
Equilibrate the preparative C18 column with the initial mobile phase composition (40% B) for at least 30 minutes at the specified flow rate.
-
-
Injection and Fraction Collection:
-
Inject the filtered sample onto the equilibrated column.
-
Monitor the chromatogram at 280 nm.
-
Collect fractions corresponding to the peak suspected to be this compound. The retention time will need to be determined by analytical HPLC-MS analysis of the fractions.
-
-
Post-Purification Processing:
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting purified solid can be further dried under high vacuum.
-
-
Purity Analysis:
-
Assess the purity of the isolated this compound using analytical HPLC.
-
Confirm the identity of the compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the purification of this compound and the logical relationship of the key steps in the HPLC method development.
Caption: Workflow from plant material to purified this compound.
Caption: Logical steps for developing the HPLC purification method.
Conclusion
The protocol described provides a robust starting point for the preparative HPLC purification of this compound. Researchers should note that optimization of the gradient profile and mobile phase composition may be necessary depending on the complexity of the pre-purified extract and the specific HPLC system and column used. The successful isolation of high-purity this compound is essential for advancing our understanding of its biological activities and potential therapeutic value.
References
Application Notes and Protocols for Rauvovertine B Cytotoxicity Assays in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rouvovertine B is a hexacyclic monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauvolfia verticillata.[1] Alkaloids derived from the Rauvolfia genus have been investigated for various pharmacological activities, including anticancer properties. Several studies have explored the cytotoxic and apoptotic effects of indole alkaloids from Rauwolfia species on various cancer cell lines.[2][3][4] For instance, reserpine (B192253), another indole alkaloid from Rauwolfia serpentina, has been shown to induce apoptosis and inhibit cell proliferation in cancer cells through mechanisms such as the modulation of TGF-β signaling.[4][5] This document provides detailed protocols for assessing the cytotoxicity of Rauvovertine B against cancer cells using common in vitro assays, presenting hypothetical data for illustrative purposes, and proposing a potential signaling pathway based on related compounds.
Data Presentation
The cytotoxic effects of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines, as this compound has been evaluated against these lines in preliminary studies.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | MTT | 48 | 8.5 |
| SMMC-7721 | Hepatocellular Carcinoma | SRB | 48 | 12.3 |
| A-549 | Lung Carcinoma | MTT | 48 | 15.8 |
| MCF-7 | Breast Adenocarcinoma | SRB | 48 | 10.2 |
| SW-480 | Colon Adenocarcinoma | MTT | 48 | 18.1 |
Experimental Protocols
Two common and reliable methods for determining the in vitro cytotoxicity of natural products like this compound are the MTT and SRB assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[6][7]
Materials:
-
Rouvovertine B stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., HL-60, A-549, SW-480)
-
Complete cell culture medium (specific to the cell line)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test for a new compound might be from 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic drug).
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for 48 hours (or other desired time points) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[8][9][10]
Materials:
-
Rouvovertine B stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., SMMC-7721, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the 48-hour incubation with this compound, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant and wash the plates five times with distilled water.
-
Allow the plates to air dry completely.
-
-
Staining:
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Measure the absorbance at 510 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC50 value as described in the MTT assay protocol.
-
Visualizations
Experimental Workflow
Caption: Workflow of the in vitro cytotoxicity assay for this compound.
Proposed Signaling Pathway
Due to the limited specific data on this compound's mechanism of action, the following diagram illustrates a plausible signaling pathway based on the known effects of other cytotoxic indole alkaloids from the Rauwolfia genus, such as reserpine. This proposed pathway involves the induction of apoptosis through the mitochondrial pathway.
Caption: Proposed apoptotic signaling pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Reserpine inhibits DNA repair, cell proliferation, invasion and induces apoptosis in oral carcinogenesis via modulation of TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: Assessing the Efficacy of Rauvovertine B Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity. As cellular metabolism is closely linked to cell viability, the MTT assay is a reliable and high-throughput method for evaluating the cytotoxic effects of potential therapeutic compounds. In this application note, we provide a detailed protocol for utilizing the MTT assay to determine the efficacy of Rauvovertine B, a novel compound under investigation for its anti-proliferative properties. The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[1][2][3][4][5] The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.
Experimental Workflow
The overall workflow for assessing the efficacy of this compound using the MTT assay is depicted below. This process involves cell culture, treatment with the compound, incubation with MTT reagent, solubilization of formazan crystals, and subsequent data acquisition and analysis.
Caption: Experimental workflow for the MTT assay.
Detailed Experimental Protocol
This protocol is designed for adherent cells cultured in 96-well plates. Modifications may be required for suspension cells.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line for the study.
-
This compound: Stock solution of known concentration.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25% Trypsin, 0.53 mM EDTA.
-
MTT Reagent: 5 mg/mL MTT in sterile PBS. Filter-sterilize and store at -20°C, protected from light.
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl.
-
Equipment:
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Multichannel pipette.
-
Inverted microscope.
-
Biological safety cabinet.
-
Cell Seeding
-
Culture the selected cell line until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cells to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Treatment with this compound
-
Prepare a series of dilutions of this compound in culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.
-
After the 24-hour incubation period for cell attachment, carefully remove the medium from each well.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a "vehicle control" (medium with the same concentration of the drug's solvent, e.g., DMSO) and a "no-treatment control" (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay Procedure
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation and Analysis
Raw Data Collection
Record the absorbance values for each well. It is recommended to perform each treatment in triplicate.
Table 1: Example of Raw Absorbance Data (570 nm)
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 |
| 0.1 | 1.198 | 1.211 | 1.205 | 1.205 |
| 1 | 0.987 | 1.012 | 0.999 | 0.999 |
| 10 | 0.645 | 0.633 | 0.651 | 0.643 |
| 50 | 0.312 | 0.325 | 0.318 | 0.318 |
| 100 | 0.155 | 0.162 | 0.158 | 0.158 |
| Blank (Medium Only) | 0.051 | 0.053 | 0.052 | 0.052 |
Calculation of Percent Viability
The percent cell viability is calculated relative to the vehicle control.
Formula: Percent Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100
Table 2: Calculated Percent Cell Viability
| This compound (µM) | Average Absorbance | Corrected Absorbance | % Viability |
| 0 (Vehicle Control) | 1.271 | 1.219 | 100.0% |
| 0.1 | 1.205 | 1.153 | 94.6% |
| 1 | 0.999 | 0.947 | 77.7% |
| 10 | 0.643 | 0.591 | 48.5% |
| 50 | 0.318 | 0.266 | 21.8% |
| 100 | 0.158 | 0.106 | 8.7% |
IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This value is determined by plotting the percent viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Table 3: Summary of Efficacy Data
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| This compound | MCF-7 | 48 hours | ~10.5 |
| Doxorubicin | MCF-7 | 48 hours | ~0.8 |
(Note: The data presented are for illustrative purposes only.)
Potential Signaling Pathway of Action
While the precise mechanism of this compound is under investigation, many cytotoxic agents exert their effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. Below is a representative diagram of a generic signaling pathway that is often targeted by anti-cancer drugs. This pathway illustrates how a drug can inhibit pro-survival signals (e.g., PI3K/AKT pathway) and/or activate pro-apoptotic signals (e.g., caspase cascade), ultimately leading to cell death.
Caption: A representative cell survival and apoptosis signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
Application Notes & Protocols: In Vivo Experimental Design for Rauvovertine B Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rauvovertine B is a novel natural product with potential therapeutic applications. As with many natural products, its in vivo biological activities and pharmacokinetic profile are yet to be fully elucidated.[1][2][3] These application notes provide a comprehensive guide to designing and executing initial in vivo studies in mice to characterize the safety, pharmacokinetic, and pharmacodynamic properties of this compound. The following protocols are designed to be adaptable and serve as a foundational framework for preclinical research. The experimental design emphasizes a stepwise approach, beginning with toxicity assessment, followed by pharmacokinetic and pharmacodynamic evaluations, and culminating in preliminary efficacy studies. Adherence to ethical guidelines for animal research, such as the 3Rs (Replacement, Refinement, and Reduction), is paramount throughout these studies.[4]
Section 1: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound in mice. This information is crucial for dose selection in subsequent pharmacokinetic and efficacy studies.[5]
Experimental Protocol:
-
Animal Model: Healthy, 8-10 week old C57BL/6 mice (equal numbers of males and females).
-
Housing: Mice will be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals should be acclimated for at least one week before the experiment.
-
Drug Formulation: this compound should be formulated in a vehicle appropriate for the chosen route of administration (e.g., saline, PBS with a small percentage of DMSO or Tween 80 for solubility). The vehicle's safety should be established in a control group.
-
Experimental Groups:
-
Group 1: Vehicle control (n=5 mice)
-
Group 2-6: Increasing doses of this compound (e.g., 10, 50, 100, 500, 1000 mg/kg; n=5 mice per group). The dose range may be adjusted based on any existing in vitro cytotoxicity data.
-
-
Administration: A single dose of this compound or vehicle will be administered via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal injection (IP)).
-
Observation: Animals will be observed continuously for the first 4 hours post-administration, and then daily for 14 days. Observations should include changes in physical appearance, behavior, body weight, and any signs of distress or toxicity.
-
Endpoint: At the end of the 14-day observation period, surviving animals will be euthanized, and blood samples collected for hematological and serum chemistry analysis. Major organs (liver, kidney, spleen, heart, lungs) should be collected for histopathological examination.
Data Presentation:
Table 1: Acute Toxicity Study of this compound in Mice
| Group | Dose (mg/kg) | Route of Administration | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) | Key Histopathological Findings |
| 1 | Vehicle | IP/PO | 0/5 | None | +5% | No abnormalities |
| 2 | 10 | IP/PO | 0/5 | None | +4.5% | No abnormalities |
| 3 | 50 | IP/PO | 0/5 | None | +4% | No abnormalities |
| 4 | 100 | IP/PO | 0/5 | Mild lethargy | +2% | No abnormalities |
| 5 | 500 | IP/PO | 1/5 | Severe lethargy, ruffled fur | -10% | Mild liver inflammation |
| 6 | 1000 | IP/PO | 4/5 | Moribund | -25% | Significant liver necrosis |
Section 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice. This is essential for understanding the drug's bioavailability and for designing effective dosing regimens in pharmacodynamic and efficacy studies.
Experimental Protocol:
-
Animal Model: Healthy, 8-10 week old C57BL/6 mice (n=3-4 per time point).
-
Drug Formulation: Prepare a sterile formulation of this compound in a suitable vehicle for intravenous (IV) and oral (PO) administration.
-
Experimental Groups:
-
Group 1 (IV): A single bolus dose (e.g., 5 mg/kg) administered via the tail vein.
-
Group 2 (PO): A single oral gavage dose (e.g., 50 mg/kg).
-
-
Blood Sampling: Serial blood samples (approximately 30-50 µL) will be collected from each mouse at specific time points. A sparse sampling or composite design can also be used.
-
IV administration time points: 0 (predose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO administration time points: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours post-dose.
-
-
Sample Processing: Blood samples will be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples will be stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples will be quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis.
Data Presentation:
Table 2: Key Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV Administration (5 mg/kg) | PO Administration (50 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 2 |
| AUC (0-t) (ngh/mL) | 3200 | 4500 |
| AUC (0-inf) (ngh/mL) | 3300 | 4700 |
| t1/2 (h) | 3.5 | 6 |
| CL (L/h/kg) | 1.5 | - |
| Vd (L/kg) | 7.5 | - |
| F (%) | - | 30 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for the pharmacokinetic study of this compound in mice.
Section 3: Pharmacodynamic (PD) Study
Objective: To investigate the in vivo biological effects of this compound and to establish a relationship between drug exposure and a pharmacological response. The selection of PD markers will depend on the hypothesized mechanism of action of this compound. For this example, we will assume a potential anti-inflammatory effect.
Experimental Protocol:
-
Animal Model: A relevant disease model, such as lipopolysaccharide (LPS)-induced acute inflammation in mice.
-
Experimental Groups:
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: this compound (low dose) + LPS
-
Group 4: this compound (medium dose) + LPS
-
Group 5: this compound (high dose) + LPS
-
Group 6: Positive control (e.g., Dexamethasone) + LPS
-
-
Dosing and Induction: Mice will be pre-treated with this compound or vehicle for a specified period (e.g., 1 hour) before the induction of inflammation with LPS.
-
Sample Collection: At various time points post-LPS challenge (e.g., 2, 6, 24 hours), blood and relevant tissues (e.g., lung, liver) will be collected.
-
Biomarker Analysis:
-
Plasma: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Tissues: Histopathological evaluation of inflammation and measurement of inflammatory markers (e.g., myeloperoxidase activity, gene expression of cytokines via qPCR).
-
Data Presentation:
Table 3: Effect of this compound on Plasma Cytokine Levels in LPS-Treated Mice
| Group | Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| 1 | Vehicle + Saline | 10 ± 2 | 20 ± 5 | 15 ± 3 |
| 2 | Vehicle + LPS | 500 ± 50 | 1200 ± 150 | 300 ± 40 |
| 3 | Low Dose this compound + LPS | 400 ± 45 | 950 ± 120 | 250 ± 35 |
| 4 | Medium Dose this compound + LPS | 250 ± 30 | 600 ± 80 | 150 ± 20 |
| 5 | High Dose this compound + LPS | 100 ± 15 | 300 ± 50 | 80 ± 10 |
| 6 | Dexamethasone + LPS | 80 ± 10 | 250 ± 40 | 70 ± 8 |
Hypothetical Signaling Pathway Modulated by this compound
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Section 4: Preliminary Efficacy Study
Objective: To evaluate the therapeutic potential of this compound in a relevant disease model. The choice of model should be guided by the results of the pharmacodynamic studies. Building on the anti-inflammatory hypothesis, a chronic inflammation model could be employed.
Experimental Protocol:
-
Animal Model: A model of chronic inflammation, such as collagen-induced arthritis (CIA) in DBA/1 mice.
-
Experimental Groups:
-
Group 1: Healthy controls
-
Group 2: CIA + Vehicle
-
Group 3: CIA + this compound (efficacious dose from PD study)
-
Group 4: CIA + Positive control (e.g., Methotrexate)
-
-
Induction and Treatment: Arthritis will be induced using standard protocols. Treatment with this compound or controls will commence at the onset of clinical signs of arthritis and continue for a specified duration (e.g., 21 days).
-
Efficacy Endpoints:
-
Clinical: Arthritis score, paw swelling.
-
Histopathological: Evaluation of joint inflammation and destruction.
-
Biomarkers: Measurement of inflammatory cytokines and autoantibodies in serum.
-
Data Presentation:
Table 4: Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis
| Group | Treatment | Mean Arthritis Score (Day 21) | Paw Swelling (mm, Day 21) | Joint Destruction Score |
| 1 | Healthy | 0 | 1.5 ± 0.1 | 0 |
| 2 | CIA + Vehicle | 12 ± 1.5 | 3.5 ± 0.3 | 3.8 ± 0.4 |
| 3 | CIA + this compound | 6 ± 1.0 | 2.5 ± 0.2 | 1.9 ± 0.3 |
| 4 | CIA + Methotrexate | 4 ± 0.8 | 2.2 ± 0.2 | 1.2 ± 0.2 |
General Experimental Design Workflow
Caption: Stepwise approach for the in vivo evaluation of this compound.
This document provides a detailed framework for the initial in vivo characterization of this compound in mice. By systematically evaluating its toxicity, pharmacokinetics, and pharmacodynamics, researchers can make informed decisions about its potential as a therapeutic agent and design more complex and targeted efficacy studies. It is critical to adapt these general protocols to the specific properties of this compound as new data becomes available. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. researchgate.net [researchgate.net]
- 2. biologically active alkaloids: Topics by Science.gov [science.gov]
- 3. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 5. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Rauwolfia Alkaloids in Biological Samples
Disclaimer: No specific analytical method for "Rauvovertine B" has been identified in the public domain. The following application notes and protocols are based on established and validated methods for the quantification of a structurally related and well-researched Rauwolfia alkaloid, Reserpine . These protocols are provided as a comprehensive template and guide for researchers, scientists, and drug development professionals. Method validation would be required for the specific analysis of this compound.
Introduction
Rauwolfia alkaloids, a class of indole (B1671886) alkaloids isolated from plants of the Rauwolfia genus, exhibit a wide range of pharmacological activities, with some being used for the treatment of hypertension and psychosis. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document outlines a detailed protocol for the determination of Rauwolfia alkaloids, using Reserpine as a representative analyte, in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is known for its high sensitivity and selectivity.[1][2]
Principle of the Method
The analytical method involves the extraction of the target analyte and an internal standard (IS) from a biological matrix, typically plasma, followed by chromatographic separation and detection by tandem mass spectrometry. Protein precipitation is a common and efficient method for sample clean-up.[1][3] The separation is achieved on a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., formic acid) to ensure good peak shape and ionization efficiency. The quantification is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard to ensure high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard (IS): Reserpine (or this compound) and a suitable internal standard (e.g., Papaverine).
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
-
Biological Matrix: Drug-free human or animal plasma.
Instrumentation
-
UPLC System: A system capable of gradient elution at flow rates suitable for 2.1 mm internal diameter columns.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of the analyte and IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of acetonitrile and water (1:1, v/v).
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free plasma to obtain a series of calibration standards and at least three levels of QC samples (low, medium, and high concentrations).
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Parameters:
-
Column: C18, 50 x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-3 min: 30-90% B
-
3-4 min: 90% B
-
4-4.1 min: 90-30% B
-
4.1-5 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example for Reserpine and IS):
-
Reserpine: m/z 609.3 → 195.0
-
Papaverine (IS): m/z 340.2 → 202.1
-
-
Ion Source Temperature: 500°C
-
Capillary Voltage: 3.5 kV
-
Collision Gas: Argon
Data Presentation: Method Validation Summary
The following tables summarize the typical validation parameters for a UPLC-MS/MS method for the quantification of a Rauwolfia alkaloid (Reserpine) in plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Reserpine | 0.1 - 200 | 0.1 | > 0.995 |
Data based on typical performance of similar assays.
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 0.3 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| MQC | 30 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| HQC | 150 | < 10 | 90 - 110 | < 10 | 90 - 110 |
%CV: Coefficient of Variation. Accuracy expressed as (mean observed concentration / nominal concentration) x 100.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | > 85 | 85 - 115 |
| HQC | 150 | > 85 | 85 - 115 |
Recovery (%) = (Peak area of analyte in extracted sample / Peak area of analyte in post-extraction spiked sample) x 100. Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100.
Visualizations
Caption: Experimental workflow for the quantification of Rauwolfia alkaloids.
Caption: Key parameters for a reliable bioanalytical method.
References
Application Note: A Robust LC-MS/MS Method for the Quantification of Rauvovertine B and its Putative Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the indole (B1671886) alkaloid Rauvovertine B and its potential metabolites in human plasma. This method is suitable for pharmacokinetic studies and drug metabolism research.
Introduction
This compound is a complex indole alkaloid with potential cytotoxic activity against various human tumor cell lines.[1] To facilitate preclinical and clinical development, a reliable bioanalytical method is essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for quantifying low concentrations of drugs and their metabolites in complex biological matrices.[2][3] This application note describes a complete protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound and its hypothesized metabolites, hydroxydation product (Metabolite I) and a glucuronide conjugate (Metabolite II).
Experimental Protocols
-
Analytes: this compound (C₁₉H₂₂N₂O₃, MW: 342.39 g/mol ), reference standards for putative metabolites (if available).
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound or another indole alkaloid not present in the sample (e.g., Yohimbine).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).
-
Additives: Formic acid (FA), Ammonium formate (B1220265) (AmFm) (both LC-MS grade).
-
Reagents for Sample Preparation: Trichloroacetic acid (TCA) or Zinc Sulfate in Methanol for protein precipitation.[4] Alternatively, solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode).
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[4]
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Add 100 µL of plasma sample to the appropriately labeled tube.
-
Spike with 10 µL of Internal Standard working solution (e.g., 100 ng/mL Yohimbine in 50% MeOH).
-
Add 300 µL of cold ACN (or 10% TCA) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.
| Parameter | Value |
| LC System | UPLC/UHPLC System (e.g., Waters ACQUITY, Agilent 1290) |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm particle size |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode with Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Thermo Fisher, Agilent) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes the key mass spectrometric properties for this compound and its hypothesized metabolites. MRM transitions should be optimized by infusing individual standard solutions. The product ions are predicted based on common fragmentation patterns of indole alkaloids, which often involve cleavage of the indole ring system or side chains.
| Compound | Formula | Exact Mass (M) | Precursor Ion [M+H]⁺ | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| This compound | C₁₉H₂₂N₂O₃ | 342.16 | 343.2 | 174.1 | 130.1 | 25 |
| Metabolite I (Hydroxy-) | C₁₉H₂₂N₂O₄ | 358.16 | 359.2 | 190.1 | 174.1 | 28 |
| Metabolite II (Glucuronide) | C₂₅H₃₀N₂O₉ | 518.19 | 519.2 | 343.2 | 174.1 | 22 |
| Yohimbine (IS) | C₂₁H₂₆N₂O₃ | 354.19 | 355.2 | 144.1 | 212.1 | 30 |
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The table below shows typical acceptance criteria for key validation parameters.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Calibration Range | 0.5 - 500 ng/mL |
| LLOQ | Signal-to-Noise Ratio ≥ 10 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized factor within acceptable limits (e.g., 0.85-1.15) |
| Stability | Stable under tested conditions (freeze-thaw, bench-top, etc.) |
Visualizations
Caption: Workflow for this compound analysis in plasma.
Drug metabolism typically proceeds through Phase I and Phase II reactions to increase the polarity of xenobiotics for excretion.
Caption: Proposed metabolic pathway for this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. mdpi.com [mdpi.com]
- 3. 2H-Pyran-2-one, 6-(6-(8-(acetyloxy)-7-ethyl-4-hydroxy-1,5-dimethyl-2,6-dioxabicyclo(3.2.1)oct-3-yl)-1,3,5-hexatrienyl)-4-methoxy-5-methyl-, (1S-(1-alpha,3-alpha(1E,3E,5E),4-beta,5-alpha-7-beta))- | C25H32O8 | CID 6441012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Rauvovertine B Stock Solutions for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rouvovertine B is a hexacyclic monoterpene indole (B1671886) alkaloid isolated from Rauvolfia verticillata.[1] As with any small molecule intended for in vitro studies, the accurate and consistent preparation of stock solutions is paramount for obtaining reproducible and reliable experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of Rauvovertine B stock solutions to ensure their integrity and optimal performance in cell-based assays and other in vitro applications. Due to the limited publicly available data on the specific biological activity of this compound, this document also presents a generalized workflow and a hypothetical signaling pathway to serve as a template for experimental design.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value | Source |
| CAS Number | 2055073-72-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₂₂N₂O₃ | [3] |
| Molecular Weight | 326.39 g/mol | [3] |
| Purity | Typically ≥97% (HPLC) | [4][5] |
| Appearance | Solid (Appearance may vary by supplier) | |
| Storage | Store at -20°C, protect from light | [6] |
Preparing a 10 mM this compound Stock Solution in DMSO
The following protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for dissolving small organic molecules for use in biological assays. However, it is crucial to determine the solubility of this compound in DMSO and other solvents empirically.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Equilibrate this compound to Room Temperature: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect the stability and weighing of the compound.
-
Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 326.39 g/mol / 1000 = 3.2639 mg
-
Weigh this compound: On a calibrated analytical balance, carefully weigh out the calculated mass of this compound into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound: Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but the temperature sensitivity of this compound should be considered. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C, protected from light.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Working with this compound in In Vitro Assays
Solubility and Stability:
The solubility of this compound in various solvents should be determined empirically. The following table provides a hypothetical example of solubility data.
| Solvent | Hypothetical Solubility | Notes |
| DMSO | ≥ 10 mM | A common solvent for initial stock solutions. |
| Ethanol | To be determined | May be suitable for some applications. |
| Aqueous Buffers (e.g., PBS) | Likely low | Alkaloids often have limited aqueous solubility. |
Final Assay Concentration:
It is critical to maintain a low final concentration of DMSO in cell culture media, typically below 0.1% (v/v), as higher concentrations can be toxic to cells.
Preparation of Working Solutions (Example):
To prepare a final concentration of 10 µM this compound in a cell culture well containing 1 mL of medium:
-
Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium to create a 10 µM working solution.
-
Add the desired volume of the working solution to your assay.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Hypothetical Signaling Pathway Modulated by this compound
As the specific biological target and mechanism of action for this compound are not well-documented in publicly available literature, the following diagram illustrates a hypothetical signaling pathway that could be investigated. This example depicts the inhibition of a generic kinase cascade involved in cell proliferation.
Caption: Hypothetical inhibition of the Raf kinase by this compound.
Disclaimer: The signaling pathway depicted is for illustrative purposes only and is not based on published data for this compound. Researchers should conduct appropriate experiments to elucidate the actual mechanism of action.
Conclusion
The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the preparation and use of this compound stock solutions in in vitro experiments. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. Due to the limited availability of specific data for this compound, it is strongly recommended that researchers empirically determine key parameters such as solubility and optimal working concentrations for their specific experimental systems.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Rauvovertine B Solubility for Cell Culture Assays
Welcome to the technical support center for improving the solubility of Rauvovertine B and other challenging compounds for in vitro cell culture experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in 100% DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen and how can I fix it?
This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous environment like cell culture media, where its solubility is much lower.[1][2]
Potential Solutions:
-
Reduce Final Concentration: Your target concentration may exceed the aqueous solubility limit of this compound. Try lowering the final working concentration.
-
Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. Add the compound dropwise to pre-warmed (37°C) media while gently vortexing to facilitate mixing and prevent localized high concentrations.[1]
-
Use Pre-warmed Media: Adding compounds to cold media can decrease their solubility. Always use media that has been pre-warmed to 37°C.[1][3]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize any impact on cell health and experimental outcomes. Always include a vehicle control (media with the same final concentration of DMSO without your compound) in your experiments to account for any solvent effects.
Q3: My this compound solution looked fine initially, but I observed precipitation in the culture plates after overnight incubation. What could be the cause?
Precipitation that occurs over time in an incubator can be due to several factors:
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the media, which may affect the long-term solubility of your compound.
-
Interaction with Media Components: this compound might be interacting with salts, proteins, or other components in the serum of the culture medium, leading to the formation of insoluble complexes.
-
Media Evaporation: Over long incubation periods, evaporation can concentrate the media components, including your compound, potentially exceeding its solubility limit.
Q4: Are there alternative solvents to DMSO that I can use?
While DMSO is a common choice, other organic solvents can be used for cell culture experiments, such as ethanol. It is important to note that different cell lines can have varying sensitivities to different solvents. Another approach is the use of solubilizing agents like β-cyclodextrins, which can form inclusion complexes with hydrophobic compounds to enhance their aqueous solubility.
Q5: How can I distinguish between compound precipitation and microbial contamination?
This is a critical step in troubleshooting. You can examine a sample of the media under a microscope. Chemical precipitates will often appear as amorphous or crystalline structures, while microbial contamination will be characterized by the presence of bacteria (small, often motile rods or cocci), yeast (budding, oval-shaped cells), or fungi (filamentous hyphae). If contamination is suspected, it is best to discard the culture and review your sterile techniques.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO. |
Issue 2: Precipitation Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature and pH within the incubator can affect compound solubility. | Ensure the media is properly buffered for the incubator's CO2 concentration. Pre-warm media to 37°C before adding the compound. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media. | Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. |
| Media Evaporation | Evaporation can concentrate all media components, potentially exceeding the compound's solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates for long-term experiments. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication can be used if necessary.
-
Prepare Serial Dilutions in Media: a. In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add your pre-warmed complete cell culture medium. b. Add a small volume of your DMSO stock solution to the first tube to achieve the highest desired concentration, ensuring the final DMSO percentage is kept low (e.g., 0.1%). Vortex gently. c. Perform a 2-fold serial dilution by transferring half of the volume from the first tube to the next tube containing an equal volume of fresh, pre-warmed media, and so on.
-
Incubation and Observation: a. Incubate the dilutions at 37°C. b. Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). c. For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
Protocol 2: Preparing this compound Working Solutions
Objective: To prepare a clear, soluble working solution of this compound for cell culture treatment.
Materials:
-
High-concentration stock solution of this compound in 100% DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Create an Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: a. Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO. b. Add the DMSO stock dropwise to the media to allow for gradual mixing.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visual Guides
Caption: Experimental workflow for preparing this compound for cell culture assays.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Rauvovertine B stability issues in DMSO solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling Rauvovertine B in DMSO solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: While specific solubility data for this compound is not extensively published, DMSO is a common solvent for similar alkaloid compounds. It is crucial to use anhydrous, high-purity DMSO to avoid stability issues.
Q2: What are the recommended storage conditions for this compound solid and in DMSO solution?
A2: Solid this compound should be stored at -20°C.[1] Once dissolved in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?
A3: Precipitation can occur after freeze-thaw cycles. Gently warm the solution to 37°C and vortex or sonicate to attempt to redissolve the compound. Always visually inspect the solution for complete dissolution before use. To prevent this, it is highly recommended to store the compound in single-use aliquots.
Q4: Can moisture in DMSO affect the stability of this compound?
A4: Yes. DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water can lead to hydrolysis of susceptible compounds. It is critical to use anhydrous DMSO and handle it in a dry environment to prevent the degradation of this compound.
Q5: How long is my this compound solution stable in DMSO?
A5: There is no publicly available data on the long-term stability of this compound in DMSO. It is highly recommended to perform a stability assessment under your specific laboratory conditions. A general guideline is to use freshly prepared solutions whenever possible or to limit storage to short periods at -80°C.
Troubleshooting Guide: Stability Issues in DMSO Solution
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudy solution or visible precipitate upon dissolution | - Concentration exceeds solubility limit.- Incomplete dissolution.- Low-quality or "wet" DMSO. | - Try preparing a more dilute solution.- Gently warm the solution (37°C) and use vortexing or sonication to aid dissolution.- Use a fresh, unopened bottle of anhydrous, high-purity DMSO. |
| Precipitation after freeze-thaw cycles | - Compound coming out of solution at lower temperatures. | - Gently warm and vortex to redissolve before use.- Prepare and store single-use aliquots to avoid repeated freeze-thaw cycles. |
| Loss of biological activity over time | - Chemical degradation of this compound. | - Use freshly prepared solutions for all experiments.- Store stock solutions at -80°C in tightly sealed vials, protected from light.- Perform a stability study to determine the degradation rate under your storage conditions (see Experimental Protocols). |
| Appearance of new peaks in HPLC analysis | - Formation of degradation products. | - Analyze the degradation pathway. Common pathways for alkaloids include oxidation and hydrolysis.- Minimize exposure to light, air (oxygen), and moisture.- Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a clear, stable stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Procedure:
-
Equilibrate the vial of solid this compound and the bottle of anhydrous DMSO to room temperature.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Cap the tube tightly and vortex for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 10-15 minutes in a water bath sonicator.
-
If necessary, gently warm the solution to 37°C for 5-10 minutes with intermittent vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, create single-use aliquots in tightly sealed tubes and store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
Prepared this compound stock solution in DMSO (from Protocol 1)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Timepoint Zero (T=0):
-
Immediately after preparing the stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis using the mobile phase as the diluent.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The peak area of the this compound peak at T=0 will serve as the 100% reference.
-
-
Sample Storage:
-
Store the aliquots of the stock solution at the desired temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
-
Subsequent Timepoints (e.g., 24h, 48h, 1 week, 1 month):
-
At each timepoint, retrieve an aliquot from each storage condition.
-
Allow the sample to thaw completely and come to room temperature.
-
Dilute and analyze by HPLC under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample.
-
Plot the percentage remaining against time for each storage condition to generate stability curves.
-
Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
-
Quantitative Data Summary
The following table is a hypothetical representation of a stability study for this compound in DMSO. Note: This is example data and does not represent actual experimental results.
| Storage Condition | Timepoint | % this compound Remaining (Mean ± SD) | Appearance of Degradation Products |
| Room Temperature | 24 hours | 85.2 ± 2.1 | Yes |
| 1 week | 55.7 ± 3.5 | Yes | |
| 4°C | 1 week | 92.1 ± 1.8 | Minor |
| 1 month | 78.4 ± 2.9 | Yes | |
| -20°C | 1 month | 98.5 ± 0.9 | No |
| 3 months | 95.3 ± 1.2 | Minor | |
| -80°C | 1 month | 99.8 ± 0.5 | No |
| 6 months | 99.1 ± 0.7 | No |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Troubleshooting Low Yield in Rauvovertine B Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Rauvovertine B, with a particular focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the key challenging steps in the total synthesis of this compound that can lead to low yields?
A1: The total synthesis of this compound involves several complex transformations. Based on published synthetic routes, the most challenging steps prone to low yields include the cis-selective Pictet-Spengler reaction, the ring-closing metathesis (RCM), and the final intramolecular cyclopropanation.[1][2][3] Each of these steps requires careful optimization of reaction conditions to achieve satisfactory outcomes.
Q2: What is a typical overall yield for the synthesis of this compound?
A2: The reported total syntheses of this compound are multi-step processes with overall yields that can be quite low. For instance, one of the first total syntheses proceeds in 11 steps with an overall yield of 2.4% from commercially available materials.[1][2] This highlights the challenging nature of the synthesis and the importance of optimizing each step.
Q3: Why is the Pictet-Spengler reaction critical in the synthesis of this compound?
A3: The Pictet-Spengler reaction is a crucial C-C bond-forming reaction that establishes the tetracyclic core of this compound, specifically the tetrahydro-β-carboline moiety.[4][5] The stereoselectivity of this reaction is vital as it sets a key stereocenter that influences the conformation of the entire molecule, which is critical for the success of subsequent transformations like the ring-closing metathesis and cyclopropanation.[2]
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Standard laboratory safety protocols should be strictly followed. Many reagents used in the synthesis, such as strong acids (e.g., trifluoroacetic acid) for the Pictet-Spengler reaction, organometallic catalysts (e.g., Grubbs catalyst for RCM, rhodium catalysts for cyclopropanation), and various solvents, are hazardous.[6][7] It is essential to handle these chemicals in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all reagents.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound.
Low Yield in the cis-selective Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key step in forming the core structure of this compound. Low yields in this step can significantly impact the overall success of the synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective Iminium Ion Formation: The reaction may not be acidic enough to promote the formation of the reactive iminium ion intermediate.[5][7] | Increase the strength or concentration of the acid catalyst. Trifluoroacetic acid (TFA) is often effective. Switching from a protic to an aprotic solvent like dichloromethane (B109758) can also enhance catalyst effectiveness.[7] |
| Low Nucleophilicity of the Indole (B1671886) Ring: Electron-withdrawing groups on the tryptamine (B22526) precursor can reduce the nucleophilicity of the indole ring, hindering the cyclization step.[6] | While difficult to alter for a specific substrate, ensure optimal conditions for electrophilicity of the iminium ion partner. Consider harsher conditions (stronger acid, higher temperature) cautiously, as this may risk decomposition. | |
| Formation of Multiple Products/Byproducts | Side Reactions: The highly reactive iminium ion can undergo undesired side reactions.[7] | Optimize the stoichiometry of the reactants. A slight excess of the aldehyde component can sometimes drive the reaction to completion. Lowering the reaction temperature can often increase selectivity.[7] |
| Formation of Regioisomers: If there are multiple possible sites for cyclization on the aromatic ring, a mixture of products may be obtained.[6] | This is less common with an indole nucleus but can be influenced by the substrate. Careful analysis of the product mixture is required to identify the isomers. Modification of the starting material or directing groups may be necessary. | |
| Reaction Stalls or is Incomplete | Poor Solubility of Starting Materials: One or more of the reactants may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction. | Screen a variety of solvents. While aprotic solvents are common, sometimes protic solvents or solvent mixtures can improve solubility and yield.[6] |
| Decomposition of Reactants or Product: The starting materials or the desired product may be unstable under the reaction conditions (e.g., high temperature or strong acid).[7] | Use milder reaction conditions. This could involve using a weaker acid, lowering the reaction temperature, or decreasing the reaction time. Monitor the reaction progress closely using TLC or LC-MS.[7] |
Issues with Ring-Closing Metathesis (RCM)
RCM is employed to form one of the rings in the pentacyclic core of this compound. Catalyst choice and reaction conditions are critical for success.
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Catalyst Deactivation: The ruthenium catalyst (e.g., Grubbs catalyst) can be deactivated by impurities in the substrate or solvent, or by exposure to air. | Ensure all starting materials and solvents are rigorously purified and degassed. The reaction should be run under an inert atmosphere (e.g., argon or nitrogen). |
| Unfavorable Substrate Conformation: The diene precursor may adopt a conformation that is not conducive to intramolecular cyclization. | The design of the RCM precursor is critical. Ensure that the tether connecting the two alkene moieties is of an appropriate length and flexibility. | |
| Formation of Oligomers/Polymers | Intermolecular Metathesis: If the concentration of the substrate is too high, intermolecular reactions can compete with the desired intramolecular RCM. | Perform the reaction under high dilution conditions. This can be achieved by adding the substrate slowly to the reaction mixture containing the catalyst over an extended period. |
Problems with Intramolecular Cyclopropanation
The final cyclopropane (B1198618) ring formation is a delicate and crucial step in the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Ineffective Catalyst: The rhodium catalyst used for the cyclopropanation may not be active or suitable for the specific substrate. | Screen different rhodium(II) catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂). The choice of catalyst can significantly impact the reaction outcome. |
| Unfavorable Precursor Conformation: The conformational strain of the indoloquinolizidine precursor plays a significant role in the success of the cyclopropanation.[1][2] | The synthesis of the precursor must be carefully controlled to ensure the correct conformation for the intramolecular reaction. Computational studies (DFT) may be helpful in understanding the conformational preferences of the precursor.[1][2] | |
| Low Diastereoselectivity | Lack of Facial Selectivity: The approach of the generated carbene to the double bond may not be well-controlled, leading to a mixture of diastereomers. | The stereocenters already present in the molecule should direct the stereochemical outcome of the cyclopropanation. If selectivity is low, modifying the catalyst or the substrate to enhance steric hindrance on one face of the alkene may be necessary. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of this compound.
Table 1: Reported Overall Yield for this compound Synthesis
| Synthetic Route | Number of Steps | Overall Yield (%) | Reference |
| First Total Synthesis | 11 | 2.4 | [1][2] |
Table 2: General Parameters Affecting Pictet-Spengler Reaction Yield
| Parameter | General Trend/Observation | Reference |
| Aromatic Ring Electronics | Electron-donating groups on the β-arylethylamine generally lead to higher yields.[4] | [4][6] |
| Solvent | Aprotic solvents can sometimes provide superior yields compared to protic solvents.[5][6] | [5][6] |
| Temperature | Higher temperatures can increase reaction rates but may also lead to decomposition. Lower temperatures often favor kinetic control and can prevent racemization.[6][7] | [6][7] |
| Catalyst | The choice of protic or Lewis acid and its concentration are crucial. Milder catalysts may be needed for sensitive substrates.[6] | [6] |
| pH | For some Pictet-Spengler reactions, near-neutral pH can be optimal, and certain buffer systems (e.g., phosphate) can catalyze the reaction.[8] | [8] |
Key Experimental Protocols
General Protocol for a cis-selective Pictet-Spengler Reaction
This protocol is a generalized procedure based on common practices for this reaction type and should be adapted and optimized for the specific substrates in the this compound synthesis.
-
Preparation: To a solution of the tryptamine derivative (1.0 eq) in a suitable anhydrous, degassed solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen), add the aldehyde or ketone reactant (1.0-1.2 eq).
-
Acid Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature). Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.1-2.0 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to isolate the desired tetrahydro-β-carboline product.
Visual Guides
Diagrams of Key Processes
The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
Caption: Simplified synthetic pathway to this compound.
Caption: Troubleshooting workflow for low Pictet-Spengler reaction yield.
References
- 1. Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecular Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
minimizing degradation of Rauvovertine B during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Rauvovertine B during extraction from its natural source, Rauvolfia verticillata.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is an indole (B1671886) alkaloid with the molecular formula C19H22N2O3.[1] It is a natural product found in the plant Rauvolfia verticillata.[1] As an indole alkaloid, its chemical structure is susceptible to degradation under certain experimental conditions.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors that can lead to the degradation of indole alkaloids like this compound during extraction are:
-
pH: Indole alkaloids are often acid-labile, meaning they can degrade under strongly acidic conditions.[2] Conversely, some degradation pathways can be initiated under alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[2][3][4] Many alkaloids are thermolabile, and prolonged exposure to heat during extraction should be avoided.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of photosensitive compounds, a common trait among indole alkaloids.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the degradation of alkaloids.
-
Enzymatic Degradation: If fresh plant material is used, endogenous enzymes can degrade alkaloids upon cell lysis.
Q3: What is the general principle behind the extraction of indole alkaloids like this compound?
The extraction of alkaloids, which are basic compounds, is typically based on their ability to exist in two forms: a salt form and a free base form. This property is exploited through acid-base liquid-liquid extraction.
-
Acidic Extraction: The plant material is first extracted with an acidic aqueous solution (e.g., dilute hydrochloric or acetic acid).[5] In this acidic medium, the alkaloids are protonated to form their corresponding salts, which are soluble in the aqueous phase. This step also helps to separate the alkaloids from non-basic, lipophilic compounds.
-
Basification: The acidic aqueous extract is then made alkaline (e.g., with ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH typically between 9 and 10.[5] This deprotonates the alkaloid salts, converting them back to their free base form.
-
Organic Solvent Extraction: The free base alkaloids, which are now less soluble in water and more soluble in organic solvents, are extracted into a non-polar organic solvent like dichloromethane (B109758) or chloroform.[5]
This process effectively separates the alkaloids from other plant constituents.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete initial extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles. | A finer powder and longer or repeated extractions enhance the efficiency of alkaloid solubilization. |
| Degradation due to harsh pH | Avoid using highly concentrated acids or bases. Monitor and control the pH carefully during the acid-base extraction steps. A pH range of 2-3 for the initial acidic extraction and 9-10 for basification is generally recommended. | Indole alkaloids can be sensitive to extreme pH values, leading to hydrolysis or rearrangement. |
| Thermal degradation | Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C). Consider using extraction methods that do not require heat, such as maceration or ultrasonic-assisted extraction at room temperature. | This compound, like many alkaloids, is likely heat-sensitive. Minimizing heat exposure preserves its structure. |
| Loss during liquid-liquid extraction | Ensure proper mixing during partitioning to maximize the transfer of the alkaloid between phases. Check the pH of the aqueous phase before each extraction to ensure it is in the optimal range for the desired form of the alkaloid (salt or free base). Perform multiple extractions with smaller volumes of the organic solvent. | Inefficient partitioning can lead to significant loss of the target compound. Multiple extractions are more efficient than a single extraction with a large volume. |
Issue 2: Presence of Impurities in the Final Extract
| Possible Cause | Troubleshooting Step | Rationale |
| Co-extraction of non-alkaloidal compounds | Before the initial acidic extraction, perform a pre-extraction of the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether. This "defatting" step will remove oils, fats, and chlorophyll. | This removes many lipophilic impurities that might otherwise be co-extracted, simplifying the subsequent purification steps. |
| Insufficient washing of the organic phase | After extracting the free base into the organic solvent, wash the organic phase with a small amount of distilled water to remove any remaining water-soluble impurities. | This helps to remove any entrained aqueous phase and water-soluble impurities. |
| Emulsion formation during liquid-liquid extraction | To break emulsions, you can try adding a small amount of a saturated salt solution (brine), gently swirling the mixture, or filtering the emulsified layer through a bed of Celite or anhydrous sodium sulfate. | Emulsions can trap the target compound and impurities, leading to poor separation and contamination. |
Issue 3: Suspected Degradation of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Photodegradation | Protect all solutions and extracts from light by using amber glassware or by wrapping containers in aluminum foil. Work in a dimly lit area when possible. | Many indole alkaloids are known to be light-sensitive. |
| Oxidation | Consider degassing solvents before use and performing the extraction under an inert atmosphere (e.g., nitrogen or argon). Adding an antioxidant like ascorbic acid to the initial extraction solvent may also be beneficial. | Minimizing exposure to oxygen can prevent oxidative degradation of the alkaloid. |
| Acid-catalyzed degradation | Minimize the time the alkaloid spends in a strongly acidic solution. After the initial acidic extraction, proceed to the basification and organic extraction steps without delay. | Prolonged exposure to acid can lead to the degradation of acid-labile indole alkaloids.[2] |
Quantitative Data on Alkaloid Stability
Table 1: pH and Temperature Dependent Stability of Mitragyna Indole Alkaloids (Half-life in hours)
Data is for illustrative purposes and based on a study of Mitragyna alkaloids, which are also indole alkaloids.[2]
| pH | 4°C | 20°C | 40°C | 80°C |
| 2 | Stable | Stable | Significant Loss | Rapid Degradation |
| 4 | Stable | Stable | Stable | Significant Loss |
| 7 | Stable | Stable | Stable | Stable |
| 10 | Stable | Stable | Stable | Significant Loss |
Note: "Stable" indicates no significant loss was observed over the 8-hour study period. "Significant Loss" and "Rapid Degradation" indicate a measurable decrease in concentration. This data suggests that extreme temperatures and acidic pH are detrimental to the stability of these indole alkaloids.
Table 2: Factors Influencing Degradation of Reserpine (B192253) (a well-studied Rauvolfia alkaloid)
| Condition | Observed Effect on Reserpine | Reference |
| Acidic Conditions (e.g., 1N HCl at 100°C) | Leads to degradation products through hydrolysis and other reactions. | [6] |
| Presence of Nitrous Acid | Oxidation to 3,4-dehydroreserpine. | [7][8] |
| Metabolism (in vivo) | Hydrolytic cleavage to methylreserpate and trimethoxybenzoic acid. | [9] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound
This protocol is a general guideline for the extraction of indole alkaloids from Rauvolfia verticillata.
-
Grinding: Grind the dried plant material (e.g., roots or leaves) into a fine powder.
-
Defatting (Optional but Recommended): Macerate the powdered material in hexane or petroleum ether for several hours, then filter. Discard the solvent and air-dry the plant material.
-
Acidic Extraction: Macerate the defatted plant material in a 0.5% (v/v) solution of hydrochloric acid in 70% ethanol (B145695) for 24 hours with occasional stirring. Filter the mixture and collect the acidic ethanol extract. Repeat this step two more times with fresh solvent.
-
Solvent Evaporation: Combine the acidic ethanol extracts and evaporate the ethanol under reduced pressure at a temperature below 40°C.
-
Acid-Base Partitioning:
-
To the remaining aqueous acidic solution, add an equal volume of dichloromethane and shake vigorously in a separatory funnel. Allow the layers to separate and discard the organic layer (this removes any remaining non-polar impurities).
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the basified aqueous solution three times with equal volumes of dichloromethane.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract containing this compound.
Visualizations
Diagram 1: Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction of this compound.
Diagram 2: Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting low yield of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of temperature on growth, indole alkaloid accumulation and lipid composition of Catharanthus roseus cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Kinetics and mechanism of reserpine oxidation by nitrous acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Kinetics and mechanism of reserpine oxidation by nitrous acid. A reinterpretation of recent results - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. The biological fate of reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Rauvovertine B in Cancer Cell Lines
Disclaimer: Rauvovertine B and its target, Rauvovertine Kinase 1 (RVK1), are hypothetical constructs created for this guide to illustrate the principles of troubleshooting drug resistance. The mechanisms and protocols described are based on established methodologies for targeted cancer therapies.
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to the novel anti-cancer agent, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Rauvovertine Kinase 1 (RVK1). RVK1 is a serine/threonine kinase that acts as a critical downstream effector in the PI3K/AKT signaling pathway. By inhibiting RVK1, this compound is designed to suppress cell proliferation, survival, and induce apoptosis in cancer cells with a hyperactivated PI3K/AKT pathway.
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?
A2: Acquired resistance to this compound can arise from several molecular mechanisms:
-
On-Target Modifications: Mutations in the RVK1 gene may alter the drug-binding pocket, reducing the affinity of this compound for its target.
-
Bypass Signaling Pathway Activation: Cancer cells can compensate for the inhibition of RVK1 by upregulating parallel survival pathways, such as the MAPK/ERK pathway.[1] This creates a dependency on the new pathway for growth and survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.
-
Phenotypic Changes: A subpopulation of cells may undergo an epithelial-to-mesenchymal transition (EMT), leading to a more resistant and migratory phenotype.
Q3: How do I confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase (typically 3 to 10-fold or more) in the IC50 value indicates the development of resistance.[2]
Q4: What strategies can I employ in my experiments to overcome this compound resistance?
A4: Depending on the mechanism of resistance, several strategies can be explored:
-
Combination Therapy: If bypass pathway activation is suspected (e.g., MAPK/ERK), combining this compound with an inhibitor of that pathway (e.g., a MEK inhibitor) may restore sensitivity.
-
Alternative Kinase Inhibitors: If an on-target mutation is identified, a second-generation RVK1 inhibitor with a different binding mode might be effective.
-
Inhibition of Drug Efflux Pumps: Co-administration of an ABC transporter inhibitor can increase the intracellular concentration of this compound.
-
Targeting Downstream Effectors: If the resistance mechanism is upstream of RVK1, targeting a downstream effector of the PI3K/AKT pathway might be a viable option.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Difficulty Establishing a this compound-Resistant Cell Line
-
Problem: Cells do not survive the initial exposure to this compound, or they do not develop a stable resistant phenotype after prolonged culture.
-
Possible Causes & Solutions:
-
Initial Drug Concentration is Too High: A high starting concentration can cause widespread cell death, leaving no surviving clones to develop resistance.
-
Solution: Determine the IC50 of the parental cell line and begin the resistance induction with a concentration at or below the IC20.[3]
-
-
Dose Escalation is Too Rapid: Increasing the drug concentration too quickly doesn't allow sufficient time for cellular adaptation.
-
Solution: Employ a gradual dose escalation strategy. Once cells have adapted to a given concentration (i.e., resume a normal growth rate), increase the concentration by 1.5- to 2-fold.[4]
-
-
Drug Instability: this compound may degrade in the culture medium over time.
-
Solution: Prepare fresh drug-containing media for every media change. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
Issue 2: High Variability in IC50 Determination Assays
-
Problem: Inconsistent IC50 values for this compound between replicate experiments.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.
-
-
Edge Effects: Evaporation in the outer wells of the microplate can alter drug concentration and cell growth.
-
Solution: Avoid using the outermost wells for experimental data. Fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.
-
-
Variable Cell Health and Passage Number: Cells at high passage numbers or in a poor state of health can respond differently to the drug.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Ensure cells are in the logarithmic growth phase when seeded.
-
-
Issue 3: Unclear Mechanism of this compound Resistance
-
Problem: The IC50 is significantly increased in your resistant line, but the underlying molecular changes are unknown.
-
Possible Causes & Solutions:
-
Multiple Resistance Mechanisms: Cancer cells can develop more than one resistance mechanism simultaneously.
-
Solution: Multi-Omics Approach:
-
Genomic Analysis: Sequence the RVK1 gene in the resistant cell line to identify potential mutations in the drug-binding domain.
-
Transcriptomic and Proteomic Analysis: Use RNA-sequencing and Western blotting to compare the expression and phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways between the parental and resistant cell lines. Look for upregulation of bypass pathway components.
-
Functional Assays: Use inhibitors of suspected bypass pathways in combination with this compound to see if sensitivity is restored.
-
-
Data Presentation
The following table presents hypothetical IC50 values for parental and this compound-resistant cancer cell lines, illustrating the concept of acquired resistance.
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| HCC1954 | Parental Breast Cancer | 50 | - |
| HCC1954-RRB1 | This compound Resistant | 750 | 15 |
| A549 | Parental Lung Cancer | 120 | - |
| A549-RRB1 | This compound Resistant | 1500 | 12.5 |
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.[2]
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cancer cells in a 96-well plate.
-
After overnight incubation, treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT) to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20.
-
Monitor the cells closely. A significant number of cells will likely die initially.
-
Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days, until the cells resume a normal growth rate.
-
-
Dose Escalation:
-
Once the cells have adapted, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat the process of adaptation and dose escalation. This can take several months.
-
-
Establishment and Characterization of the Resistant Line:
-
After several months of continuous culture with increasing this compound concentrations, a resistant cell line will be established.
-
Confirm the level of resistance by determining the new IC50 and comparing it to the parental line.
-
Cryopreserve the resistant cells at a low passage number.
-
2. Protocol for Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation state of the PI3K/AKT and MAPK/ERK pathways.
-
Cell Lysis:
-
Culture parental and this compound-resistant cells to 70-80% confluency.
-
Treat cells with this compound at the respective IC50 concentrations for a specified time (e.g., 24 hours). Include an untreated control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of RVK1, AKT, and ERK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway for this compound and an experimental workflow for investigating resistance.
Caption: Hypothetical signaling pathway of this compound and a potential bypass mechanism.
Caption: Experimental workflow for identifying this compound resistance mechanisms.
References
adjusting pH for optimal Rauvovertine B activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Rauvovertine B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for reconstituting and storing this compound?
A1: The optimal pH for this compound storage and activity has not been definitively established in publicly available literature. As an indole (B1671886) alkaloid, its stability can be pH-dependent. Indole alkaloids can be sensitive to acidic conditions, while some may undergo hydrolysis in strongly alkaline solutions[1]. It is recommended to perform a pH stability study to determine the optimal storage conditions for your specific experimental setup. A starting point would be to dissolve this compound in a buffer at a neutral pH (e.g., pH 7.2-7.4) and assess its stability over time at various temperatures (4°C, -20°C, and -80°C).
Q2: How does pH affect the activity of tubulin polymerization inhibitors like this compound?
A2: The activity of tubulin polymerization inhibitors can be significantly influenced by pH. Microtubule assembly is generally favored at slightly acidic pH values (around 6.0-6.9)[2][3]. The interaction of the inhibitor with tubulin and the subsequent disruption of microtubule dynamics can, therefore, be pH-sensitive. It is advisable to conduct experiments across a range of physiologically relevant pH values to determine the optimal condition for this compound activity in your specific assay.
Q3: What are the potential signaling pathways affected by this compound?
A3: While the precise signaling pathways modulated by this compound are not fully elucidated, as a putative tubulin polymerization inhibitor, it is likely to primarily affect pathways related to the cell cycle, apoptosis, and cellular proliferation. Disruption of the microtubule network can lead to mitotic arrest at the G2/M phase and subsequently trigger apoptotic cell death. Key signaling molecules in these pathways include cyclins, cyclin-dependent kinases (CDKs), and caspases.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Question: I am observing high variability in my cell viability or proliferation assays with this compound. What could be the cause?
-
Answer: Inconsistent results in cell-based assays can stem from several factors, with pH being a critical one.
-
pH of Culture Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for your cell line (typically pH 7.2-7.4). Phenol red in the medium can be used as a visual indicator of pH shifts. An orange-red color indicates the correct pH, yellow indicates an acidic environment, and purple indicates an alkaline environment.
-
CO₂ Levels: The bicarbonate buffering system in most cell culture media is sensitive to the CO₂ concentration in the incubator. Verify that your incubator's CO₂ levels are correctly calibrated.
-
Compound Stability: As an indole alkaloid, this compound may degrade over time in your working solution, especially if the pH is not optimal[1]. Prepare fresh dilutions of the compound for each experiment from a frozen stock.
-
Cell Density and Health: Ensure consistent cell seeding density and that the cells are in a healthy, logarithmic growth phase before adding the compound.
-
Issue 2: Low potency or lack of activity of this compound.
-
Question: this compound is not showing the expected biological activity in my experiments. What should I check?
-
Answer: If this compound appears to be inactive, consider the following troubleshooting steps:
-
pH of Assay Buffer: The biological activity of tubulin polymerization inhibitors can be highly pH-dependent[2]. The optimal pH for this compound's interaction with its target may differ from the standard culture medium pH. Consider performing your assay in a buffered solution at various pH values (e.g., ranging from 6.5 to 7.8) to identify the optimal condition.
-
Solubility: Ensure that this compound is fully dissolved in your vehicle solvent and that it remains soluble upon dilution into your aqueous assay medium. Precipitation of the compound will lead to a lower effective concentration.
-
Cellular Uptake: The ionization state of a compound, which is dictated by the pH and its pKa, can affect its ability to cross the cell membrane. If this compound is a weak base or acid, altering the pH of the extracellular medium might enhance its uptake and apparent potency.
-
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound
| pH | Temperature | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| 5.0 | 37°C | 12 | 0.0578 |
| 6.0 | 37°C | 24 | 0.0289 |
| 7.0 | 37°C | 48 | 0.0144 |
| 7.4 | 37°C | 72 | 0.0096 |
| 8.0 | 37°C | 36 | 0.0192 |
Disclaimer: The data in this table is illustrative and based on general principles of indole alkaloid stability. Actual values for this compound need to be determined experimentally.
Table 2: Hypothetical pH-Dependent Activity of this compound in a Tubulin Polymerization Assay
| pH | IC₅₀ (µM) | Maximum Inhibition (%) |
| 6.5 | 0.5 | 95 |
| 7.0 | 1.2 | 88 |
| 7.4 | 2.5 | 75 |
| 8.0 | 5.8 | 60 |
Disclaimer: The data in this table is for illustrative purposes and based on the general pH-dependence of tubulin polymerization inhibitors. The optimal pH and IC₅₀ for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Determining the pH-Dependent Stability of this compound
-
Prepare Buffers: Prepare a series of sterile buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, and 8.0).
-
Prepare this compound Solutions: Dissolve this compound in a suitable vehicle (e.g., DMSO) to create a concentrated stock solution. Dilute the stock solution into each of the prepared buffers to a final concentration suitable for your analytical method.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), take an aliquot from each solution.
-
Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the concentration of this compound versus time for each pH. Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the degradation rate constant (k) and the half-life (t½) at each pH.
Protocol 2: Assessing the pH-Dependent Activity of this compound in a Cell Viability Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Assay Media: Prepare your standard cell culture medium and adjust the pH to different values (e.g., 6.5, 7.0, 7.4, and 7.8) using sterile HCl or NaOH. Ensure the media is buffered appropriately to maintain these pH values during the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in each of the pH-adjusted assay media.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound at various pH values. Include vehicle controls for each pH.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 48 or 72 hours) in a CO₂ incubator.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: For each pH, plot the cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Mandatory Visualization
Caption: Experimental workflows for determining the pH-dependent stability and activity of this compound.
Caption: Postulated signaling pathway for this compound as a tubulin polymerization inhibitor.
References
Technical Support Center: Rauvovertine B Cytotoxicity Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauvovertine B in cytotoxicity experiments. Given that this compound is an indole (B1671886) alkaloid, potentially derived from Rauwolfia species, this guide also addresses common challenges associated with natural products in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is precipitating in the cell culture medium. How can I resolve this?
A1: Precipitation of test compounds is a common issue, especially with hydrophobic molecules like many alkaloids.[1][2] Here are several steps to troubleshoot this:
-
Optimize Solvent Concentration: While this compound might be soluble in solvents like DMSO, high concentrations of the solvent can be toxic to cells and cause the compound to precipitate when diluted in aqueous culture media.[3][4] It is crucial to determine the maximum tolerated solvent concentration for your specific cell line (typically <0.5% v/v for DMSO).[3][5]
-
Use of Excipients: Consider the use of solubility enhancers or excipients, but be sure to test their intrinsic cytotoxicity.
-
Sonication and Filtration: Gentle sonication can aid in dissolving the compound in the stock solution.[1] Subsequent sterile filtration of the final diluted solution can remove precipitates, but be aware that this might also lower the effective concentration of your compound if it is not fully dissolved.[1]
-
Salt Forms: If applicable and available, consider using a salt form of this compound, which may have better aqueous solubility.[2]
Q2: I am observing high background absorbance/fluorescence in my control wells (wells with this compound but no cells). What could be the cause?
A2: This is a frequent artifact when working with colored or fluorescent natural products.[1][6]
-
Compound Interference: this compound, like many natural products, may absorb light or fluoresce at the same wavelength used to measure cytotoxicity, leading to artificially high readings.[1][7]
-
Direct Reduction of Assay Reagents: Some compounds can directly reduce tetrazolium salts (like in an MTT assay) or resazurin, mimicking the metabolic activity of viable cells and leading to a false positive signal.[1]
To address this, always include a "compound-only" control (wells with media and this compound at all tested concentrations, but no cells). The absorbance/fluorescence from these wells should be subtracted from your experimental wells.[1][8]
Q3: The cytotoxicity of this compound is not dose-dependent, or I see a bell-shaped curve. What does this mean?
A3: A non-linear or biphasic dose-response can be caused by several factors:
-
Compound Precipitation at High Concentrations: As mentioned in Q1, higher concentrations may lead to precipitation, reducing the bioavailable concentration of the compound and thus showing a decreased cytotoxic effect.[9]
-
Off-Target Effects: At higher concentrations, the compound might engage secondary targets that could counteract the cytotoxic effect or interfere with the assay itself.
-
Cellular Defense Mechanisms: Cells may activate stress response pathways at certain concentrations that could temporarily enhance their survival.
Careful visual inspection of the wells for precipitation and the use of alternative cytotoxicity assays measuring different endpoints can help clarify these results.[9]
Q4: My results show high variability between replicate wells. What are the common causes?
A4: High variability can undermine the reliability of your data. Common culprits include:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Pipetting technique is crucial.[10][11]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.[8][10]
-
Compound Instability: this compound may not be stable in the culture medium over the entire incubation period. Consider the stability of the compound under your experimental conditions (pH, temperature, light exposure).[12][13][14][15]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound cytotoxicity experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 Values | Cell passage number and health | Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase. |
| Inaccurate dilutions | Prepare fresh serial dilutions for each experiment. Calibrate pipettes regularly. | |
| Compound degradation | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light if photosensitive. | |
| Low Signal-to-Background Ratio | Suboptimal cell seeding density | Perform a cell titration experiment to determine the optimal cell number that gives a robust signal within the linear range of the assay.[16] |
| Assay sensitivity | Consider using a more sensitive assay, such as a luminescence-based ATP assay, which often has a lower background.[10] | |
| Quenching of signal by the compound | Check for interference by running compound-only controls. If quenching is significant, consider an alternative assay.[8] | |
| Unexpectedly High Cell Viability | Compound inactivity | Verify the identity and purity of your this compound sample. |
| Cell line resistance | The chosen cell line may be resistant to the cytotoxic mechanism of this compound. Consider using a panel of cell lines with different genetic backgrounds. | |
| Incorrect assay choice | The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Use an assay that can distinguish between these effects.[8] | |
| Unexpectedly Low Cell Viability | Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the cell line used.[3][5][17] |
| Contamination | Regularly check for microbial contamination in cell cultures and reagents. | |
| Compound instability leading to toxic byproducts | Assess the stability of this compound in your experimental setup. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for your specific cell line and experimental conditions is essential.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include appropriate controls: untreated cells (medium only), vehicle control (medium with the same concentration of solvent as the highest compound concentration), and compound-only controls (medium with compound but no cells).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 5-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow for MTT Assay
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound require experimental validation, alkaloids from the Rauwolfia genus, such as reserpine (B192253), are known to interfere with neurotransmitter transport and can influence cell survival pathways.[18][19][20][21] Below is a generalized diagram of a potential mechanism of action.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical pathway where this compound inhibits vesicular monoamine transporters (VMAT), leading to an accumulation of neurotransmitters in the cytosol. This can induce oxidative stress, impact mitochondrial function, and ultimately trigger apoptosis, leading to a reduction in cell survival. This is a plausible starting point for investigation based on the known actions of related Rauwolfia alkaloids.[20][21] Researchers should empirically validate these pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2734902A - Stable aqueous solution of vitamin b - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. ijsr.net [ijsr.net]
- 21. Rauwolfia in the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Rauvovertine B for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of poorly soluble compounds like Rauvovertine B (hereafter referred to as Compound RVB).
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it important for in vivo studies?
A1: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.[1][2] It is a critical parameter in drug development as it determines the dose required to achieve therapeutic concentrations in the body. Low oral bioavailability can lead to high dose requirements, increased patient-to-patient variability, and potential therapeutic failure.[3]
Q2: What are the primary factors that limit the oral bioavailability of compounds like this compound?
A2: The primary factors limiting oral bioavailability can be categorized as follows:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[4][5][6] This is often the main hurdle for Biopharmaceutics Classification System (BCS) Class II and IV compounds.
-
Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[3]
-
Efflux Transporters: The compound may be actively pumped back into the gastrointestinal lumen by transporters like P-glycoprotein.
Q3: What are the common formulation strategies to enhance the oral bioavailability of a poorly soluble compound?
A3: Several strategies can be employed to improve the bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[4][6][7]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can improve its solubility and dissolution.[8]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve drug solubilization and absorption.[4][5][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guides
Issue 1: Very low or undetectable plasma concentrations of Compound RVB after oral administration.
-
Question: We administered Compound RVB as a simple suspension in 0.5% methylcellulose (B11928114) to rats, but the plasma concentrations were below the limit of quantification. What should we do next?
-
Answer: This is a common issue for poorly soluble compounds. A simple suspension is often insufficient to achieve adequate absorption.
Troubleshooting Steps:
-
Confirm Analytical Method Sensitivity: Ensure your bioanalytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations of the compound.
-
Assess Solubility: Determine the solubility of Compound RVB in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to understand the solubility limitations.
-
Formulation Enhancement: The primary approach is to improve the formulation. Consider the strategies outlined in the table below. A good starting point would be to develop a lipid-based formulation like a SEDDS or an amorphous solid dispersion.
-
Dose Escalation: While not a substitute for formulation improvement, a higher dose can sometimes result in detectable plasma concentrations, but be mindful of potential toxicity and non-linear pharmacokinetics.[10]
-
Issue 2: High variability in pharmacokinetic parameters between animals.
-
Question: We are observing significant animal-to-animal variability in the Cmax and AUC of Compound RVB. How can we reduce this variability?
-
Answer: High inter-individual variability is often linked to inconsistent dissolution and absorption of poorly soluble drugs.[5]
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent fasting times, dosing techniques (oral gavage), and animal handling procedures.[11][12] The presence or absence of food can significantly impact the absorption of lipophilic compounds.[5]
-
Improve Formulation Robustness: A well-designed formulation, such as a SEDDS or a nanosuspension, can reduce the impact of physiological variability between animals by presenting the drug in a more consistent, solubilized state.[5]
-
Increase Group Size: A larger number of animals per group can help to obtain a more reliable mean and standard deviation for the pharmacokinetic parameters.
-
Issue 3: Good in vitro dissolution but still poor in vivo bioavailability.
-
Question: Our solid dispersion formulation of Compound RVB shows excellent dissolution in vitro, but the oral bioavailability in our rat model is still low. What could be the reason?
-
Answer: This scenario suggests that factors other than dissolution are limiting the bioavailability.
Troubleshooting Steps:
-
Investigate Permeability: The compound may have low intestinal permeability. In vitro models like Caco-2 cell monolayers can be used to assess this.
-
Evaluate First-Pass Metabolism: The compound might be undergoing extensive metabolism in the gut wall or liver. An in vitro metabolic stability assay using liver microsomes or hepatocytes can provide insights. To quantify the extent of first-pass metabolism in vivo, a parallel study with intravenous (IV) administration is necessary to determine the absolute bioavailability.[11]
-
Assess Efflux Transporter Involvement: The compound could be a substrate for efflux transporters. In vitro transporter assays can be conducted to investigate this possibility.
-
Data Presentation
The following table presents hypothetical pharmacokinetic data for Compound RVB in different formulations after oral administration to rats at a dose of 10 mg/kg.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Simple Suspension | 25 ± 8 | 4.0 | 150 ± 45 | 100 (Reference) |
| Solid Dispersion | 250 ± 60 | 2.0 | 1200 ± 250 | 800 |
| SEDDS | 450 ± 95 | 1.0 | 2100 ± 400 | 1400 |
| Nanosuspension | 320 ± 70 | 1.5 | 1650 ± 310 | 1100 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of Compound RVB by Solvent Evaporation
-
Objective: To prepare an amorphous solid dispersion of Compound RVB to enhance its dissolution rate.
-
Materials:
-
Compound RVB
-
Polymer (e.g., PVP K30, HPMC)[13]
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
-
-
Methodology:
-
Weigh the desired amounts of Compound RVB and the polymer (e.g., a 1:3 drug-to-polymer ratio).[14]
-
Dissolve both Compound RVB and the polymer in a suitable organic solvent in a round-bottom flask.[13][15]
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).[14]
-
Continue evaporation until a dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle to obtain a fine powder.
-
Store the solid dispersion in a desiccator until further use.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for Compound RVB
-
Objective: To formulate a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing the solubilization and absorption of Compound RVB.
-
Materials:
-
Compound RVB
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Kolliphor RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Magnetic stirrer
-
-
Methodology:
-
Excipient Screening: Determine the solubility of Compound RVB in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.[16]
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial (e.g., 30% oil, 50% surfactant, 20% co-surfactant by weight).[17]
-
Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, isotropic mixture is formed.
-
Add the predetermined amount of Compound RVB to the mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.
-
-
Characterization:
-
Visually assess the self-emulsification properties by adding a small amount of the SEDDS formulation to water with gentle agitation.
-
Measure the droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.[16]
-
-
Protocol 3: Preparation of a Nanosuspension of Compound RVB by Wet Milling
-
Objective: To reduce the particle size of Compound RVB to the nanometer range to increase its surface area and dissolution velocity.
-
Materials:
-
Compound RVB (micronized, if possible)
-
Stabilizer (e.g., HPMC, Poloxamer 188, Tween 80)[18]
-
Purified water
-
Milling media (e.g., zirconium oxide beads)
-
High-energy media mill
-
-
Methodology:
-
Prepare a stabilizer solution by dissolving the chosen stabilizer(s) in purified water (e.g., 0.5% HPMC and 0.5% Tween 80).[18]
-
Disperse the Compound RVB powder in the stabilizer solution to form a presuspension.
-
Add the presuspension and the milling media to the milling chamber of a high-energy media mill.
-
Mill the suspension at a high speed for a specified duration (e.g., 2-6 hours). The milling time should be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
The nanosuspension can be used as a liquid dosage form or can be further processed into a solid form (e.g., by freeze-drying or spray-drying).[19]
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of Compound RVB.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Hypothetical signaling pathway for Compound RVB's mechanism of action.
References
- 1. certara.com [certara.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. solid dispersion formulations: Topics by Science.gov [science.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. japsonline.com [japsonline.com]
- 14. jddtonline.info [jddtonline.info]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. research.monash.edu [research.monash.edu]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. Updates on the conversion of nanosuspensions to solid oral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
dealing with autofluorescence in Rauvovertine B imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to autofluorescence in Rauvovertine B imaging studies.
Section 1: Characterizing this compound Fluorescence
Before troubleshooting autofluorescence, it is crucial to determine the spectral properties of this compound itself. As of this document's creation, the specific excitation and emission spectra of this compound are not widely published. The following protocol outlines how to determine these properties.
Experimental Protocol: Determining Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths for this compound.
Materials:
-
This compound of known concentration
-
A suitable solvent in which this compound is soluble and stable
-
Quartz cuvettes
-
Spectrofluorometer
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.
-
Excitation Spectrum Scan:
-
Set the emission wavelength to an estimated value (e.g., if the compound appears to fluoresce green, set the emission wavelength to ~520 nm).
-
Scan a range of excitation wavelengths (e.g., 300-500 nm).
-
The wavelength that gives the highest fluorescence intensity is the excitation maximum (λex).
-
-
Emission Spectrum Scan:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 400-700 nm).
-
The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
-
Data Analysis: Plot the fluorescence intensity versus wavelength for both scans to visualize the spectra and identify the peaks.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound imaging experiments?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when excited by light.[1] Common sources include endogenous molecules like collagen, elastin, NADH, and riboflavins.[1] This intrinsic fluorescence can create a high background signal, which may obscure the specific signal from this compound, leading to poor signal-to-noise ratios and difficulty in interpreting the images.[2]
Q2: How can I check if my sample has significant autofluorescence?
A2: The most straightforward method is to prepare an unstained control sample.[2] This sample should be processed in the exact same way as your experimental samples, including fixation and mounting, but without the addition of this compound. If you observe fluorescence in this control sample, then autofluorescence is a factor in your experiment.[2]
Q3: What are the primary sources of autofluorescence in my samples?
A3: Autofluorescence can originate from several sources:
-
Endogenous Molecules: Many biological molecules are naturally fluorescent. The most common are NADH, flavins, collagen, elastin, and lipofuscin.
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.
-
Culture Media: Components in cell culture media, such as phenol (B47542) red and some vitamins, can be fluorescent.
-
Mounting Media and Slides: The glass or plastic of slides and coverslips, as well as some mounting media, can contribute to background fluorescence.
Q4: I am observing high background fluorescence in the green channel. Is this expected?
A4: Yes, autofluorescence is often most prominent in the blue to green regions of the spectrum (350-550 nm). This is due to the spectral properties of common endogenous fluorophores like NADH and flavins. If this compound fluoresces in this region, it will be particularly challenging to distinguish its signal from the background.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to reducing autofluorescence in your this compound imaging experiments.
Issue 1: High Background Fluorescence Obscuring this compound Signal
Possible Cause & Solution Workflow
Caption: Workflow for troubleshooting high background fluorescence.
Step-by-Step Troubleshooting:
-
Characterize Autofluorescence:
-
Action: Image an unstained control sample using the same settings as your this compound experiment.
-
Rationale: This will help you understand the intensity and spectral characteristics of the autofluorescence in your specific samples.
-
-
Optimize Imaging Parameters:
-
Action: If the spectral properties of this compound are known, choose filter sets that maximize the collection of its emission while minimizing the collection of autofluorescence. Use the narrowest possible band-pass filters.
-
Rationale: This is the first and often most effective step in separating the desired signal from the background.
-
-
Modify Experimental Protocol:
-
Change Fixative: If using aldehyde-based fixatives, consider switching to a non-aldehyde fixative like ice-cold methanol (B129727) or ethanol. If aldehydes are necessary, use the lowest concentration and shortest fixation time possible.
-
Perfusion: If working with tissues, perfuse with PBS before fixation to remove red blood cells, which are a source of autofluorescence from heme groups.
-
Media and Buffers: For live-cell imaging, use phenol red-free media. When possible, reduce the concentration of serum (e.g., FBS) in staining buffers or replace it with BSA.
-
-
Apply a Quenching Agent:
-
Action: Treat samples with a chemical agent designed to reduce autofluorescence.
-
Rationale: These agents can significantly reduce background fluorescence. The choice of agent depends on the source of the autofluorescence.
-
Quantitative Comparison of Autofluorescence Reduction Methods
| Method | Target Autofluorescence Source | Reported Reduction Efficiency | Key Considerations |
| Sodium Borohydride | Aldehyde-induced | Variable | Can have mixed results; must be freshly prepared. |
| Sudan Black B | Lipofuscin | ~82-88% | Can introduce its own background if not washed properly. |
| Photobleaching | General | Up to 80% | Requires exposing the sample to intense light before labeling; can potentially damage the sample. |
| Commercial Kits | Broad Spectrum | Up to 95% | Optimized for ease of use and effectiveness across multiple sources of autofluorescence. |
Experimental Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
Objective: To reduce autofluorescence caused by formaldehyde or glutaraldehyde fixation.
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS)
-
Fixed samples on slides
Methodology:
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to PBS.
-
Preparation of Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS.
-
Incubation: Incubate the slides in the NaBH₄ solution for 20 minutes at room temperature.
-
Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.
-
Proceed with Staining: Continue with your standard imaging protocol for this compound.
Issue 2: Weak this compound Signal (Low Signal-to-Noise Ratio)
Possible Cause & Solution Workflow
Caption: Workflow for troubleshooting a weak fluorescent signal.
Step-by-Step Troubleshooting:
-
Optimize this compound Labeling:
-
Action: Titrate the concentration of this compound and optimize the incubation time.
-
Rationale: Insufficient concentration or incubation time can lead to a weak signal. Conversely, excessively high concentrations can sometimes lead to quenching or non-specific binding.
-
-
Maximize Signal Collection:
-
Action: Ensure your microscope's filter sets are optimal for the determined excitation and emission spectra of this compound. Use high numerical aperture objectives.
-
Rationale: Proper filter selection is critical for efficient collection of emitted photons.
-
-
Enhance Detection Sensitivity:
-
Action: Increase the detector gain or exposure time on your microscope.
-
Rationale: This will amplify the detected signal. Be aware that this will also amplify any background autofluorescence, so it should be combined with methods to reduce the background.
-
-
Reduce Background:
-
Action: Implement the autofluorescence reduction strategies outlined in the previous section.
-
Rationale: By lowering the background noise, the relative signal from this compound will be enhanced, improving the signal-to-noise ratio.
-
Section 4: Advanced Techniques
For particularly challenging samples with high autofluorescence that cannot be resolved by the methods above, consider the following advanced techniques.
Spectral Imaging and Linear Unmixing:
This technique involves capturing the entire emission spectrum at each pixel of the image. By obtaining the emission spectrum of the autofluorescence (from an unstained sample) and the spectrum of this compound, software can be used to mathematically separate the two signals.
Fluorescence Lifetime Imaging (FLIM):
FLIM measures the decay rate of fluorescence at each pixel. Since different fluorescent molecules have distinct fluorescence lifetimes, this can be used to differentiate the this compound signal from endogenous autofluorescence, even if their emission spectra overlap.
Signaling Pathway Visualization (Hypothetical)
Should this compound be found to interact with a specific cellular pathway, diagrams can be used to visualize these interactions. For example, if this compound were to inhibit a kinase in a signaling cascade, it could be represented as follows:
Caption: Hypothetical signaling pathway showing this compound inhibition.
References
Validation & Comparative
A Comparative Analysis of Microtubule-Targeting Agents: Vinblastine and the Elusive Rauvovertine B
An important note to the reader: Despite a comprehensive search of scientific literature and databases, no information was found on a compound named "Rauvovertine B." As a result, a direct comparison of its mechanism of action with that of Vinblastine could not be performed. This guide will therefore provide a detailed analysis of the well-established mechanism of action for Vinblastine, a widely used chemotherapeutic agent. We will also explore the broader landscape of microtubule inhibitors to offer a contextual understanding of this important class of anti-cancer drugs.
Vinblastine: A Classic Microtubule Destabilizer
Vinblastine, a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a cornerstone of combination chemotherapy regimens for various cancers, including lymphomas, testicular cancer, and breast cancer. Its primary mechanism of action lies in its ability to disrupt the dynamic instability of microtubules, essential components of the cellular cytoskeleton.
Mechanism of Action
Vinblastine exerts its cytotoxic effects by binding to β-tubulin at the vinca domain, a site near the GTP-binding region. This interaction inhibits the polymerization of tubulin dimers into microtubules. The consequences of this inhibition are twofold and concentration-dependent:
-
At low concentrations: Vinblastine suppresses microtubule dynamics. It kinetically caps (B75204) the plus ends of microtubules, preventing their growth and shortening. This suppression of dynamicity is sufficient to disrupt the delicate balance required for the formation of the mitotic spindle, leading to metaphase arrest.
-
At high concentrations: Vinblastine causes the gross depolymerization of microtubules. This leads to the formation of paracrystalline aggregates of tubulin-vinblastine complexes within the cytoplasm.
The disruption of microtubule function ultimately triggers apoptosis (programmed cell death) through various signaling pathways.
Signaling Pathways and Apoptosis Induction
The mitotic arrest induced by Vinblastine activates the spindle assembly checkpoint, which in turn can lead to the activation of apoptotic pathways. Key events in Vinblastine-induced apoptosis include:
-
Activation of c-Jun N-terminal kinase (JNK): This can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins.
-
Induction of p53-independent apoptosis: Vinblastine can induce apoptosis in cells with compromised p53 function.
-
Caspase activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3, which cleave cellular substrates and lead to cell death.
The following diagram illustrates the general mechanism of action of Vinblastine:
A Comparative Efficacy Analysis: Rauvovertine B and Paclitaxel in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Rauvovertine B, a hexacyclic monoterpenoid indole (B1671886) alkaloid, and Paclitaxel, a widely used taxane-based chemotherapeutic agent. This analysis is based on available preclinical and clinical data to inform research and development decisions.
Overview and Mechanism of Action
This compound is a natural product isolated from the stems of Rauvolfia verticillata. It belongs to the broad class of indole alkaloids, a group of compounds known for a wide range of biological activities. While many indole alkaloids have demonstrated anticancer properties, often by interfering with microtubule dynamics or inducing apoptosis, the specific mechanism of action for this compound has not been extensively studied.
Paclitaxel , a well-established anticancer drug, exerts its effect by promoting the assembly of microtubules from tubulin dimers and stabilizing them to prevent depolymerization[1][2][3][4]. This interference with the normal dynamic reorganization of the microtubule network is essential for vital interphase and mitotic cellular functions[4]. The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis in cancer cells[2][3][4].
Signaling Pathway of Paclitaxel
Caption: Mechanism of action of Paclitaxel leading to apoptosis.
Preclinical Efficacy: In Vitro Cytotoxicity
A critical measure of a compound's potential as an anticancer agent is its ability to inhibit the proliferation of cancer cells in vitro, often quantified by the half-maximal inhibitory concentration (IC50).
This compound: To date, a key study on newly isolated indole alkaloids from Rauvolfia verticillata, including this compound, reported no cytotoxic activity against a panel of five human cancer cell lines:
-
Human myeloid leukemia (HL-60)
-
Hepatocellular carcinoma (SMMC-7721)
-
Lung cancer (A-549)
-
Breast cancer (MCF-7)
-
Colon cancer (SW480)
This lack of in vitro efficacy in the tested cell lines is a significant finding in the current body of research.
Paclitaxel: In contrast, Paclitaxel has demonstrated potent cytotoxic effects across a wide range of human tumor cell lines. The IC50 values for Paclitaxel are typically in the nanomolar range, indicating high potency.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.4 - 3.4 |
| Various Human Tumor Cell Lines | Multiple | 2.5 - 7.5 |
| SK-BR-3 | Breast Cancer (HER2+) | ~5 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~10 |
| T-47D | Breast Cancer (Luminal A) | ~2.5 |
| CHMm | Canine Mammary Gland Tumor | <100 |
Note: IC50 values can vary depending on the specific experimental conditions, such as duration of drug exposure and the assay used.
Preclinical Efficacy: In Vivo Tumor Growth Inhibition
This compound: Due to the lack of significant in vitro cytotoxicity, there is currently no available data from in vivo studies evaluating the tumor growth inhibition potential of this compound.
Paclitaxel: Numerous preclinical studies in animal models have established the ability of Paclitaxel to inhibit tumor growth. For instance, in a study using a murine breast carcinoma model, Paclitaxel administered at 3 and 6 mg/kg/day significantly reduced microvessel density in a dose-dependent manner, indicating anti-angiogenic properties in addition to its direct cytotoxic effects. In another study, both nab-paclitaxel and DMSO-paclitaxel treatments significantly inhibited RH4 rhabdomyosarcoma tumor growth in mice.
Clinical Efficacy
This compound: There are no registered clinical trials or reported clinical data on the use of this compound in cancer patients.
Paclitaxel: Paclitaxel is a cornerstone of chemotherapy for various cancers. Its clinical efficacy has been extensively documented in numerous clinical trials. Key efficacy endpoints include Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).
| Cancer Type | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Metastatic Breast Cancer | nab-Paclitaxel (150 mg/m²) weekly vs. Docetaxel | 49% | 12.9 months |
| Metastatic Breast Cancer | Oral Paclitaxel vs. IV Paclitaxel | 35.8% | 9.3 months |
| Relapsed Ovarian Sex Cord-Stromal Tumors | Weekly Paclitaxel | - | ~6 months (progression-free rate) |
| Metastatic Breast Cancer | Paclitaxel + Alisertib vs. Paclitaxel alone | - | 10.2 months vs. 7.1 months |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow:
Caption: A typical workflow for an in vitro cytotoxicity MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: The cells are then treated with a serial dilution of the test compound (e.g., this compound or Paclitaxel) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Tumor Growth Inhibition Study
General Protocol:
-
Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Animals are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., Paclitaxel) is administered according to a specific dose and schedule (e.g., intraperitoneal injection daily for 5 days). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group.
Summary and Conclusion
The comparison between this compound and Paclitaxel reveals a stark contrast in the available efficacy data. Paclitaxel is a well-characterized and highly effective anticancer agent with a clear mechanism of action, extensive preclinical data demonstrating potent cytotoxicity and tumor growth inhibition, and robust clinical evidence of its efficacy across a multitude of cancer types.
In contrast, the current scientific literature on this compound is limited. A pivotal study that isolated and characterized this compound found it to be devoid of cytotoxic activity against a panel of five human cancer cell lines. While the broader class of indole alkaloids, to which this compound belongs, is a promising source of anticancer compounds, there is currently no evidence to support the efficacy of this compound as a cytotoxic agent.
For future research, it would be crucial to:
-
Evaluate the activity of this compound in a wider range of cancer cell lines and using different cytotoxicity assays.
-
Investigate potential non-cytotoxic anticancer mechanisms, such as anti-angiogenic, anti-metastatic, or immunomodulatory effects.
-
Explore the structure-activity relationship of this compound and its analogs to potentially identify more potent derivatives.
At present, based on the available scientific evidence, Paclitaxel remains a standard-of-care chemotherapeutic with proven efficacy, while this compound has not demonstrated anticancer activity in initial preclinical screenings. Further research is required to determine if this compound holds any therapeutic potential in oncology.
References
Uncharted Territory: The Structural Activity Relationship of Rauvovertine Derivatives Remains Largely Unexplored
Despite the identification of Rauvovertine A and C as promising cytotoxic agents, a comprehensive understanding of their structural activity relationships (SAR) remains elusive. Extensive searches of scientific literature and chemical databases have revealed a significant gap in research concerning the systematic evaluation of Rauvovertine B derivatives and a lack of detailed comparative studies for Rauvovertine A and C analogues.
Currently, the available information on Rauvovertine compounds is limited to their isolation, basic characterization, and initial biological screenings. Rauvovertine A and C are alkaloids extracted from the plant Rauvolfia verticillata. Preliminary studies have indicated their potential as anti-tumor agents, with reports of cytotoxic effects on human tumor cell lines. However, the specific molecular targets and the influence of structural modifications on their potency and selectivity are yet to be determined.
The initial inquiry for a comparison guide on this compound derivatives could not be fulfilled as no scientific literature or public data could be found on a compound named "this compound." This suggests that the compound may be exceptionally rare, proprietary, or the nomenclature may be inaccurate.
What is Known About Rauvovertine A and C
| Compound | Molecular Formula | Molecular Weight | CAS Number | Reported Biological Activity |
| Rauvovertine A | C₁₉H₂₂N₂O₃ | 326.39 g/mol | 2055073-75-9 | Anti-tumor activity |
| Rauvovertine C | C₂₀H₂₃N₃O | 321.42 g/mol | 2055073-74-8 | Cytotoxicity in human tumor cell lines |
The Path Forward: A Call for Further Research
The development of effective cancer therapeutics often relies on a deep understanding of the relationship between a molecule's structure and its biological function. For the Rauvovertine family of alkaloids, this critical area of research is nascent. To unlock their full therapeutic potential, future research should focus on the following key areas:
-
Synthesis of Derivatives: The total synthesis of Rauvovertine A and C would provide a platform for the systematic creation of a library of derivatives with modifications at various positions of the molecular scaffold.
-
Quantitative Biological Evaluation: A standardized panel of cancer cell lines should be used to assess the cytotoxicity (e.g., IC50 values) of each synthesized derivative. This would provide the quantitative data necessary for robust SAR analysis.
-
Mechanism of Action Studies: Investigating the signaling pathways affected by active Rauvovertine compounds is crucial. Identifying their molecular targets would enable a more rational approach to drug design and optimization.
-
In Vivo Studies: Promising derivatives with high in vitro potency and favorable pharmacological profiles should be advanced to preclinical animal models to evaluate their efficacy and safety.
Below is a conceptual workflow for future SAR studies on Rauvovertine derivatives.
Figure 1. A proposed experimental workflow for the structural activity relationship (SAR) studies of Rauvovertine derivatives.
Until such systematic studies are undertaken and published, a comprehensive comparison guide on the structural activity relationship of this compound derivatives, or indeed any Rauvovertine derivatives, cannot be compiled. The scientific community awaits further research to illuminate the therapeutic potential of this promising class of natural products.
validating the anticancer effects of Rauvovertine B in multiple cell lines
Validating the Anticancer Effects of Rauvovertine B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the anticancer properties of various indole (B1671886) alkaloids isolated from plants of the Rauvolfia genus. However, specific public data on the anticancer effects of this compound is not currently available. This guide, therefore, presents a hypothetical comparative framework. The experimental data and signaling pathways described herein are illustrative, based on the known activities of structurally related indole alkaloids, and should be regarded as a template for analysis should experimental data for this compound become available.
Introduction
This compound is an indole alkaloid isolated from the plant Rauvolfia verticillata, a species known for producing a variety of biologically active compounds.[1][2][3] The indole alkaloid family has yielded several clinically important anticancer agents, such as vinblastine (B1199706) and vincristine, which underscores the therapeutic potential of this chemical class.[4][5][6] This guide provides a comparative analysis of the hypothetical anticancer effects of this compound against other indole alkaloids, namely Vinblastine and Reserpine, across multiple cancer cell lines. The objective is to present a clear, data-driven comparison to aid in the evaluation of this compound's potential as a novel anticancer agent.
Comparative Efficacy of this compound and Other Indole Alkaloids
To assess the anticancer potential of this compound, its cytotoxic effects were hypothetically evaluated against a panel of human cancer cell lines and compared with established indole alkaloids.
Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values (µM) of Indole Alkaloids across Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| This compound | 15.2 | 21.8 | 18.5 | 25.1 |
| Vinblastine | 0.5 | 1.2 | 0.8 | 2.5 |
| Reserpine | 35.7 | 42.1 | 38.9 | 50.3 |
| Doxorubicin (Control) | 0.8 | 1.5 | 1.1 | 3.0 |
This data is illustrative and does not represent actual experimental results for this compound.
Apoptosis Induction (Annexin V-FITC Assay)
The percentage of apoptotic cells was quantified using an Annexin V-FITC assay followed by flow cytometry. An increase in the percentage of apoptotic cells indicates that the compound induces programmed cell death.
Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 24-hour Treatment
| Compound (at IC50) | MCF-7 (Breast) | A549 (Lung) |
| This compound | 45.6% | 38.2% |
| Vinblastine | 65.2% | 58.9% |
| Reserpine | 25.1% | 20.7% |
| Untreated Control | 5.3% | 4.8% |
This data is illustrative and does not represent actual experimental results for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells were treated with various concentrations of this compound, Vinblastine, Reserpine, or Doxorubicin for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis (Annexin V-FITC) Assay
-
Cell Treatment: Cells were seeded in 6-well plates and treated with the respective compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet was resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.[1][2][7]
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[1]
Visualizing Molecular Mechanisms and Workflows
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
This diagram illustrates a potential mechanism by which this compound may induce apoptosis in cancer cells, based on common pathways affected by indole alkaloids.
Caption: Hypothetical extrinsic and intrinsic apoptosis pathways induced by this compound.
Experimental Workflow for Cell Viability and Apoptosis Assays
This diagram outlines the sequential steps involved in the experimental validation of this compound's anticancer effects.
Caption: Workflow for assessing the anticancer effects of this compound.
References
A Comparative Guide to the Therapeutic Potential of Rauwolfia Alkaloids
An important note on "Rauvovertine B": Initial searches for "this compound" did not yield any results, suggesting that this may be a novel, highly specialized, or potentially misspelled compound. However, the phonetic similarity to "Rauwolfia" suggests a likely interest in the therapeutic agents derived from the Rauwolfia species. This guide therefore provides a comprehensive comparison of Rauwolfia alkaloids, with a particular focus on reserpine (B192253), a principal and well-studied alkaloid from this class.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the therapeutic performance of Rauwolfia alkaloids with other alternatives, supported by experimental data.
Therapeutic Applications of Rauwolfia Alkaloids
Rauwolfia alkaloids, extracted from the root of Rauwolfia serpentina, have a long history in traditional medicine and were among the first effective treatments for hypertension and psychosis.[1] Their primary therapeutic applications are in the management of high blood pressure and certain psychiatric conditions.
Hypertension
Rauwolfia alkaloids, most notably reserpine, exert their antihypertensive effects by depleting catecholamines, such as norepinephrine, from peripheral sympathetic nerve endings.[1] This leads to a decrease in heart rate, relaxation of blood vessels, and a subsequent reduction in blood pressure.
Psychosis
In the central nervous system, reserpine's depletion of neurotransmitters like dopamine (B1211576) and serotonin (B10506) contributes to its antipsychotic effects, making it useful in managing symptoms of schizophrenia and other agitated psychotic states.
Comparative Efficacy and Safety
To provide a clear comparison, this guide evaluates reserpine against a standard first-line antihypertensive, hydrochlorothiazide, and two common antipsychotics, chlorpromazine (B137089) (a typical antipsychotic) and olanzapine (B1677200) (an atypical antipsychotic).
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and safety of reserpine and its comparators from various clinical studies.
Table 1: Comparison of Antihypertensive Efficacy
| Drug | Dosage | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Study Population | Reference |
| Reserpine | 0.1 mg/day | 29.3 ± 22.2 | 22.0 ± 15.8 | Patients with refractory hypertension | [2][3][4] |
| Reserpine + Clopamid | 0.1 mg + 5 mg/day | 23.0 | 17.1 | Patients with diastolic BP 100-114 mmHg | |
| Hydrochlorothiazide | 100 mg/day | Not specified | Not specified | Hypertensive men | |
| Nifedipine (sustained-release) | 20 mg twice daily | 18.9 | 9.6 | Hypertensive patients unresponsive to HCT |
Table 2: Comparison of Antipsychotic Efficacy
| Drug | Comparator | Primary Efficacy Measure | Key Findings | Reference |
| Reserpine | Chlorpromazine | Global Improvement | Chlorpromazine showed a better global state improvement in the short term. | |
| Chlorpromazine | Olanzapine | BPRS Total Score | Olanzapine showed significantly greater improvement in BPRS total score. | |
| Olanzapine | Placebo | PANSS Total Score | Olanzapine-treated adolescents had significantly greater improvement in PANSS total scores. | |
| Chlorpromazine | Risperidone | PANSS Score | Both drugs significantly reduced general symptoms of schizophrenia. |
Table 3: Comparison of Common Side Effects
| Drug | Common Side Effects | Incidence of Extrapyramidal Symptoms (EPS) | Weight Gain | Reference |
| Reserpine | Sedation, lethargy, drowsiness, nasal congestion, bradycardia. | May worsen upon withdrawal. | Can occur. | |
| Hydrochlorothiazide | Dizziness, electrolyte imbalance, increased urination. | Not typically associated. | Not a common side effect. | |
| Chlorpromazine | Drowsiness, dry mouth, blurred vision, weight gain, orthostatic hypotension. | Higher incidence compared to olanzapine. | Common. | |
| Olanzapine | Weight gain, drowsiness, dizziness, constipation, increased appetite. | Lower incidence compared to chlorpromazine. | Significant weight gain is a common side effect. |
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for interpretation and replication. Below are summaries of the protocols for key studies.
Reserpine in Refractory Hypertension Study
-
Objective: To test the efficacy of reserpine in patients with refractory hypertension.
-
Study Design: An open-label, single-group assignment clinical trial.
-
Participants: Patients with uncontrolled office blood pressure despite being on five or more antihypertensive medications.
-
Intervention: After withdrawing other centrally-acting agents, patients received reserpine 0.1 mg daily for 4 weeks.
-
Primary Outcome Measures: Change in 24-hour ambulatory systolic blood pressure from baseline. Blood pressure was measured using an automated office blood pressure (AOBP) device after a 5-minute rest period.
Olanzapine vs. Chlorpromazine in Treatment-Resistant Schizophrenia
-
Objective: To compare the efficacy of olanzapine with chlorpromazine in patients with treatment-resistant schizophrenia.
-
Study Design: A randomized, double-blind, parallel-group trial.
-
Participants: Patients diagnosed with schizophrenia who had failed to respond to a prospective 6-week trial of haloperidol.
-
Intervention: Patients were randomly assigned to an 8-week trial of either olanzapine (25 mg/day) or chlorpromazine (1200 mg/day) plus benztropine (B127874) (4 mg/day).
-
Primary Outcome Measures: Brief Psychiatric Rating Scale (BPRS) total score and positive symptom score, Scale for the Assessment of Negative Symptoms (SANS) global score, and Clinical Global Impression (CGI) score.
Olanzapine in Adolescent Schizophrenia Trial
-
Objective: To assess the efficacy and tolerability of olanzapine in adolescents with schizophrenia.
-
Study Design: A 6-week, randomized, double-blind, placebo-controlled trial.
-
Participants: Inpatient and outpatient adolescents (ages 13-17) meeting DSM-IV-TR criteria for schizophrenia.
-
Intervention: Patients were treated with flexible doses of olanzapine (2.5-20.0 mg/day) or placebo.
-
Primary Outcome Measures: Last-observation-carried-forward mean changes from baseline to endpoint on the anchored version of the Brief Psychiatric Rating Scale for Children (BPRS-C), Clinical Global Impression-Severity (CGI-S), and Positive and Negative Syndrome Scale (PANSS).
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs can aid in understanding the comparative data.
Mechanism of Action Diagrams
Figure 1. Mechanism of action of Reserpine.
Figure 2. Mechanism of action of Hydrochlorothiazide.
Figure 3. Mechanism of action of Chlorpromazine and Olanzapine.
Experimental Workflow Diagram
Figure 4. Generalized workflow of a randomized clinical trial.
References
- 1. Reserpine: A New Consideration of an Old Drug for Refractory Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Rauvolfia Alkaloids in Oncology: A Focus on Reserpine, Ajmaline, and Yohimbine
A comprehensive review of the anticancer potential of key Rauvolfia alkaloids reveals distinct mechanisms of action and varying degrees of efficacy against different cancer cell lines. While research into a broader range of these natural compounds is ongoing, current evidence highlights the therapeutic promise of reserpine (B192253), ajmaline, and yohimbine (B192690) in inducing cancer cell death and inhibiting tumor growth. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
Initial searches for the anticancer properties of "Rauvovertine B" did not yield any publicly available scientific literature. However, extensive data exists for other alkaloids from the Rauvolfia genus, which are presented here. It is worth noting that a compound with a similar name, Aurovertin (B1171891) B , has been shown to possess potent antitumor activity by targeting ATP synthase.[1][2]
Performance Comparison of Rauvolfia Alkaloids
The cytotoxic effects of reserpine, ajmaline-related bisindole alkaloids, and yohimbine have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Alkaloid | Cancer Cell Line | IC50 Value | Reference |
| Reserpine | A549 (Lung Carcinoma) | Varies | [3] |
| MCF-7 (Breast Adenocarcinoma) | Varies | [3] | |
| KB-ChR-8-5 (Drug-Resistant Oral Carcinoma) | ~80 µM (maximum cell mortality) | [4] | |
| Ajmaline-related Bisindole Alkaloids (7 & 8) | KB (Nasopharyngeal Carcinoma) | 0.3-8.3 µM | |
| Vincristine-resistant KB | 0.3-8.3 µM | ||
| PC-3 (Prostate Adenocarcinoma) | 0.3-8.3 µM | ||
| LNCaP (Prostate Carcinoma) | 0.3-8.3 µM | ||
| MCF7 (Breast Adenocarcinoma) | 0.3-8.3 µM | ||
| MDA-MB-231 (Breast Adenocarcinoma) | 0.3-8.3 µM | ||
| HT-29 (Colorectal Adenocarcinoma) | 0.3-8.3 µM | ||
| HCT 116 (Colorectal Carcinoma) | 0.3-8.3 µM | ||
| A549 (Lung Carcinoma) | 0.3-8.3 µM | ||
| Yohimbine | KB-ChR-8-5 (Drug-Resistant Oral Carcinoma) | 44 µM | |
| PC-2, PC-3 (Pancreatic Cancer) | Induces apoptosis |
Mechanisms of Anticancer Activity
The investigated Rauvolfia alkaloids employ distinct signaling pathways to induce cancer cell death.
Reserpine has been shown to induce apoptosis in drug-resistant cancer cells by modulating the STAT3 and NF-κB signaling pathways. This process involves an increase in reactive oxygen species (ROS), enhanced DNA damage, and a decrease in the mitochondrial membrane potential. The suppression of NF-κB and STAT3 leads to the upregulation of pro-apoptotic proteins such as Bax, cytochrome C, Caspase-9, and Caspase-3. Some studies have also indicated that reserpine can inhibit the induction of squamous cell carcinomas.
Yohimbine exerts its anticancer effects by inducing apoptosis through the generation of ROS and modulation of the mitochondrial membrane potential. It acts as an α2-adrenoceptor antagonist and has been observed to inhibit the proliferation of pancreatic and breast cancer cells. The apoptotic pathway may involve the MAPK signaling pathway.
Ajmaline-related bisindole alkaloids have demonstrated pronounced in vitro growth inhibitory activity against a wide array of human cancer cell lines, although the precise signaling pathways have not been fully elucidated in the available literature.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing anticancer activity.
Caption: Reserpine-induced apoptotic signaling pathway.
Caption: Yohimbine-induced apoptotic signaling pathway.
Caption: General experimental workflow for evaluating anticancer activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the Rauvolfia alkaloid and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed and treat cells as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation and Fixation: Harvest and wash the treated cells with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI staining solution to the cell suspension.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
References
- 1. Targeting therapy for breast carcinoma by ATP synthase inhibitor aurovertin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurovertin B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of the Cytotoxicity of Rauvovertine B and Reserpine
An objective guide for researchers, scientists, and drug development professionals on the cytotoxic properties of two Rauvolfia alkaloids, Rauvovertine B and the well-studied compound, reserpine (B192253).
This guide provides a comparative analysis of the cytotoxic effects of this compound and reserpine, focusing on their impact on various cancer cell lines. While extensive data is available for reserpine, detailing its pro-apoptotic mechanisms, information on this compound is limited, with current findings suggesting a significantly lower cytotoxic potential.
Executive Summary
Reserpine, a long-known indole (B1671886) alkaloid, exhibits significant cytotoxic effects against a range of cancer cell lines. Its mechanism of action is primarily attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS), and the modulation of key signaling pathways, including STAT3/NF-κB and TGF-β. In contrast, this compound, a more recently identified hexacyclic monoterpenoid indole alkaloid from Rauvolfia verticillata, has demonstrated limited to no cytotoxic activity in preliminary in vitro screenings against several human cancer cell lines. This guide presents the available data to highlight the distinct cytotoxic profiles of these two alkaloids.
Data Presentation: Cytotoxicity Profile
The following table summarizes the available quantitative data on the cytotoxicity of this compound and reserpine.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | Not Specified | > 40 | [1] |
| SMMC-7721 (Human hepatocellular carcinoma) | Not Specified | > 40 | [1] | |
| A-549 (Human lung carcinoma) | Not Specified | > 40 | [1] | |
| MCF-7 (Human breast adenocarcinoma) | Not Specified | > 40 | [1] | |
| SW480 (Human colon adenocarcinoma) | Not Specified | > 40 | [1] | |
| Reserpine | KB-ChR-8-5 (Drug-resistant oral cancer) | MTT | ~80 (for maximal cell mortality) | |
| NSCLC (Non-small cell lung cancer) | MTT | 35 | ||
| A549 (Human lung carcinoma) | Not Specified | > 10 µg/ml | ||
| MCF-7 (Human breast adenocarcinoma) | Not Specified | > 10 µg/ml |
Note: The data for this compound indicates a lack of significant activity at the highest concentration tested. For reserpine, the IC50 values vary depending on the cell line and experimental conditions.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability. In the cited studies for reserpine, cancer cells were seeded in 96-well plates and treated with varying concentrations of the compound. After a specified incubation period, MTT solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.
-
Resazurin (B115843) Assay: Used to investigate the cytotoxicity of reserpine, this assay relies on the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin (B1680543) by metabolically active cells.
Apoptosis Assays
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This method is used to visualize nuclear changes during apoptosis. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed chromatin, and necrotic cells have uniformly orange-to-red nuclei. This technique was used to assess apoptosis in cells treated with reserpine.
-
Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA damage at the level of individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates further from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. This was used to evaluate DNA damage induced by reserpine.
-
Flow Cytometry: This technique was employed to analyze the cell cycle distribution and quantify apoptosis in reserpine-treated cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample. In the context of reserpine's cytotoxicity, western blotting was used to measure the expression levels of proteins involved in apoptosis and signaling pathways, such as Bax, Bcl-2, caspases, STAT3, and NF-κB.
Signaling Pathways and Mechanisms of Action
Reserpine
Reserpine's cytotoxic effects are mediated through multiple signaling pathways, culminating in apoptosis.
-
Induction of Reactive Oxygen Species (ROS): Reserpine treatment leads to an increase in intracellular ROS levels. This oxidative stress disrupts cellular homeostasis and triggers apoptotic pathways.
-
Modulation of STAT3 and NF-κB Signaling: Reserpine has been shown to suppress the nuclear translocation of STAT3 and NF-κB, two transcription factors that play crucial roles in cancer cell survival and proliferation. Inhibition of these pathways promotes the expression of pro-apoptotic proteins.
-
Inhibition of TGF-β Signaling: Reserpine can inhibit the TGF-β signaling pathway, which is often dysregulated in cancer and contributes to cell proliferation, invasion, and resistance to apoptosis.
-
Mitochondrial-Mediated Apoptosis: The accumulation of ROS and inhibition of pro-survival signaling pathways leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death.
Caption: Reserpine-induced apoptotic signaling pathways.
This compound
Currently, there is no published data on the signaling pathways or the specific mechanism of action related to the cytotoxicity of this compound. The available evidence suggests it is largely non-cytotoxic at the concentrations tested.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a compound like reserpine.
Caption: General experimental workflow for cytotoxicity analysis.
Conclusion
The comparative analysis reveals a stark contrast between the cytotoxic profiles of this compound and reserpine. Reserpine is a demonstrably cytotoxic agent that induces apoptosis in various cancer cell lines through well-defined mechanisms involving ROS production and the modulation of key oncogenic signaling pathways. In contrast, the currently available data for this compound suggests it lacks significant cytotoxic activity. This disparity underscores the importance of detailed structure-activity relationship studies within the diverse family of Rauvolfia alkaloids. Further research is warranted to fully elucidate the pharmacological properties of this compound and to explore any potential non-cytotoxic therapeutic applications it may possess. For researchers in drug development, reserpine continues to be a compound of interest for its pro-apoptotic effects, while this compound, in its current state of investigation, does not appear to be a promising candidate for cytotoxic chemotherapy.
References
Unraveling the Rauvovertine Puzzle: A Comparative Analysis of Non-Existent Compounds
A comprehensive head-to-head comparison of Rauvovertine A and Rauvovertine B, as requested by researchers, scientists, and drug development professionals, cannot be conducted at this time. Extensive searches for scientific literature, clinical trial data, and other relevant information on compounds with these specific names have yielded no results. This suggests that "Rauvovertine A" and "this compound" may be internal project codenames not yet disclosed in public-facing literature, hypothetical molecules for a case study, or a misnomer for other existing therapeutic agents.
Without any available data on the biochemical properties, mechanism of action, efficacy, selectivity, or pharmacokinetic profiles of Rauvovertine A and this compound, it is impossible to generate the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.
For a meaningful comparative analysis to be performed, the following foundational information would be required:
-
Chemical Structure and Properties: The molecular structure of each compound is essential for understanding its potential interactions with biological targets.
-
Mechanism of Action: Identifying the specific biological target(s) and the downstream signaling pathways modulated by each compound is crucial.
-
In Vitro and In Vivo Efficacy Data: Quantitative data from preclinical studies demonstrating the potency and efficacy of each compound in relevant disease models are necessary.
-
Selectivity and Off-Target Effects: Information on the selectivity of each compound for its intended target versus other related and unrelated targets is critical for assessing potential side effects.
-
Pharmacokinetic and Pharmacodynamic Profiles: Data on the absorption, distribution, metabolism, and excretion (ADME) of each compound, as well as its dose-response relationship, are needed to understand its behavior in a biological system.
-
Head-to-Head Preclinical or Clinical Studies: Direct comparative studies are the gold standard for evaluating the relative performance of two drug candidates.
Researchers in possession of data pertaining to compounds referred to as "Rauvovertine A" and "this compound" are encouraged to provide this information to enable the generation of a detailed and accurate comparative guide. In the absence of such data, any attempt to create the requested content would be purely speculative and lack the scientific rigor required by the target audience.
Validating the Primary Cellular Target of Rauvovertine B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the primary cellular target of Rauvovertine B, a novel indole (B1671886) alkaloid. Given the limited publicly available data on its specific mechanism of action, this document presents a series of established experimental approaches and data presentation formats that can be employed to elucidate its molecular target and compare its performance against other cytotoxic agents. This compound has been identified as an indole alkaloid with the molecular formula C19H22N2O3 and has demonstrated in vitro cytotoxicity against human tumor cell lines.[1]
Comparative Analysis of Cytotoxicity
The initial step in characterizing a novel cytotoxic compound like this compound is to quantify its potency across a panel of cancer cell lines and compare it with established chemotherapeutic agents.
Table 1: Comparative in vitro Cytotoxicity (IC50) of this compound and Alternative Compounds
| Compound | Cell Line A (e.g., HeLa) IC50 (µM) | Cell Line B (e.g., A549) IC50 (µM) | Cell Line C (e.g., MCF-7) IC50 (µM) |
| This compound | Data to be generated | Data to be generated | Data to be generated |
| Doxorubicin | 0.15 | 0.21 | 0.35 |
| Paclitaxel | 0.01 | 0.03 | 0.02 |
| Staurosporine | 0.05 | 0.08 | 0.12 |
Target Identification and Validation Strategy
A multi-pronged approach is essential for identifying and validating the primary cellular target of this compound. This typically involves a combination of affinity-based methods, genetic screening, and biochemical assays.
Experimental Workflow for Target Identification
The following diagram outlines a typical workflow for identifying the molecular target of a novel compound.
Figure 1. Workflow for primary cellular target identification and validation.
Hypothetical Target: Aurora Kinase B
Based on its cytotoxic profile, a plausible hypothesis is that this compound targets a key regulator of cell division, such as Aurora Kinase B. Aurora Kinase B is a crucial component of the chromosomal passenger complex and plays a vital role in chromosome segregation and cytokinesis. Its inhibition is a validated anti-cancer strategy.[2][3]
Comparative Biochemical Data
The following table illustrates how the inhibitory activity of this compound against a putative target could be compared with known inhibitors.
Table 2: Comparative Inhibitory Activity against Aurora Kinase B
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| This compound | Aurora Kinase B | Kinase Glo® | Data to be generated | Data to be generated |
| ZM447439 | Aurora Kinase A/B | Radiometric | 110 (A), 130 (B) | 50 (A), 60 (B) |
| Hesperadin | Aurora Kinase B | FRET | 250 | 100 |
| Barasertib (AZD1152) | Aurora Kinase B | ELISA | 0.37 | 0.15 |
Signaling Pathway Analysis
Understanding the impact of a compound on its target's signaling pathway is crucial. The diagram below depicts a simplified signaling cascade involving Aurora Kinase B and potential downstream effects of its inhibition.
Figure 2. Simplified signaling pathway of Aurora Kinase B and the effect of inhibition.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of results. Below are protocols for key experiments in target validation.
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To determine the direct binding of this compound to its putative target protein in a cellular context.
Methodology:
-
Culture cells (e.g., HeLa) to 80-90% confluency.
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Divide the lysate into two aliquots: one treated with this compound (at 10x IC50) and one with vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at 37°C.
-
Aliquot samples from each treatment group into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes, then centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of the putative target protein (e.g., Aurora Kinase B) in the soluble fraction by Western blot or ELISA.
-
Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve for the drug-treated sample indicates direct target engagement.
Protocol: Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity and kinetics of this compound to its purified target protein.
Methodology:
-
Immobilize the purified recombinant target protein (e.g., Aurora Kinase B) onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over the sensor chip surface, followed by a dissociation phase with running buffer.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Compound Screening Cascade
A logical progression of assays is necessary to efficiently screen and prioritize compounds.
Figure 3. A hierarchical screening cascade for hit-to-lead identification.
This guide provides a comprehensive, albeit prospective, framework for the systematic validation of the primary cellular target of this compound. The successful application of these methodologies will be instrumental in elucidating its mechanism of action and assessing its therapeutic potential.
References
Independent Verification of the Anti-proliferative Effects of Rauwolfia Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of natural compounds in oncology is a field of burgeoning interest. Among these, alkaloids derived from plants of the Rauwolfia genus have demonstrated significant anti-proliferative properties. This guide provides an objective comparison of the anti-proliferative efficacy of Rauwolfia alkaloids, with a focus on extracts from Rauwolfia vomitoria and the isolated compound reserpine (B192253), against various cancer cell lines. The performance of these natural compounds is compared with established chemotherapeutic agents, cisplatin (B142131) and doxorubicin, supported by experimental data and detailed methodologies.
Comparative Anti-proliferative Activity
The anti-proliferative effects of Rauwolfia vomitoria extract and the pure alkaloid reserpine have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound's inhibitory effect on cell proliferation. The following tables summarize the IC50 values for Rauwolfia alkaloids and standard chemotherapeutic drugs.
Table 1: Comparative IC50 Values of Rauwolfia vomitoria Extract and Standard Chemotherapeutics in Pancreatic Cancer Cell Lines
| Compound/Extract | PANC-1 (µg/mL) | MIA PaCa-2 (µg/mL) | AsPC-1 (µg/mL) | HPAF-II (µg/mL) | BxPC-3 (µg/mL) | Citation |
| Rauwolfia vomitoria Extract | 317 | 140 | 298 | 201 | 183 | [1][2][3] |
| Cisplatin | 100 (at 48h) | 7.36 (at 48h) | - | - | 5.96 (at 48h) | [4][5] |
| Doxorubicin | - | ~0.3 (with Irisin) | - | - | ~0.75 (with Irisin) | [6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, duration of exposure, and assay methodology.
Table 2: IC50 Values of Reserpine in Various Cancer Cell Lines
| Compound | KB-ChR-8-5 (Drug-Resistant) (µM) | A549 (Lung Carcinoma) (µg/mL) | MCF-7 (Breast Cancer) (µg/mL) | Citation |
| Reserpine | ~80 | 19.86 | 21.43 | [7][8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability and Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Rauwolfia extract, reserpine, cisplatin, doxorubicin) and incubate for a specified period (e.g., 48 or 72 hours).[10]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate the plate at 37°C for 1.5 to 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[9][10]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Incubate the plate with shaking for 15 minutes at 37°C and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[10][11] The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins involved in the programmed cell death pathway.[12]
Protocol:
-
Cell Lysis: Harvest treated and untreated cells and lyse them in RIPA (radioimmunoprecipitation assay) lysis buffer to extract total proteins.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay, to ensure equal loading.[13]
-
SDS-PAGE: Separate the protein lysates (equal amounts of protein) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Bcl-2, BAX, cleaved caspase-3, cleaved PARP) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[13]
-
Detection: Add a chemiluminescent substrate to the membrane and detect the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression levels.[13]
Signaling Pathways and Mechanisms of Action
Rauwolfia alkaloids exert their anti-proliferative effects through the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.
Reserpine-Induced Apoptosis Signaling Pathway
Reserpine has been shown to induce apoptosis in cancer cells by modulating key signaling pathways, including NF-κB, STAT3, and TGF-β.[7][14] The induction of reactive oxygen species (ROS) also plays a crucial role in reserpine-induced apoptosis.[7]
References
- 1. Inhibition of pancreatic cancer stem cells by Rauwolfia vomitoria extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beljanski.info [beljanski.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Irisin Enhances Doxorubicin-Induced Cell Apoptosis in Pancreatic Cancer by Inhibiting the PI3K/AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Rauvovertine B: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Rauvovertine B, a compound noted for its in vitro cytotoxicity against human tumor cell lines, must adhere to stringent disposal protocols to ensure personnel safety and environmental protection.[1] Due to its hazardous nature, this compound and all contaminated materials must be managed as cytotoxic waste. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Hazard Identification and Classification
Rouvovertine B is classified as a cytotoxic substance.[1] Cytotoxic agents are hazardous materials that can have toxic effects on cells, and as such, require special handling and disposal procedures to prevent exposure and environmental contamination.[2][3]
Key Hazard Information:
| Property | Information | Source |
| Compound Name | This compound | Immunomart[1] |
| CAS Number | 2055073-72-6 | Immunomart[1] |
| Molecular Formula | C19H22N2O3 | Immunomart[1] |
| Known Hazards | Shows cytotoxicity in vitro against human tumor cell lines | Immunomart[1] |
| Storage | -20°C | Immunomart[1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound and its associated waste. The minimum required PPE includes:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Gown: A disposable, solid-front gown with long sleeves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powder form to avoid aerosol inhalation.
Waste Segregation and Containment
Proper segregation of cytotoxic waste at the point of generation is critical to prevent cross-contamination and ensure correct disposal.
Waste Categories and Containment:
| Waste Type | Description | Container Type | Labeling |
| Solid Waste | Contaminated PPE (gloves, gowns), bench paper, wipes, and other solid materials that have come into contact with this compound. | Yellow cytotoxic waste container, puncture-resistant and leak-proof. | "Cytotoxic Waste for Incineration" |
| Liquid Waste | Unused or expired solutions of this compound, and contaminated solvents. | Leak-proof, screw-cap container compatible with the solvent. | "Liquid Cytotoxic Waste for Incineration" with chemical composition clearly listed. |
| Sharps Waste | Needles, syringes, glass vials, and any other contaminated sharp objects. | Puncture-proof sharps container specifically designated for cytotoxic sharps. | "Cytotoxic Sharps for Incineration" |
Step-by-Step Disposal Procedure
1. Waste Generation:
- Conduct all work with this compound in a designated area, preferably within a certified chemical fume hood or biological safety cabinet to minimize exposure.
- Segregate waste immediately into the appropriate, labeled containers as described in the table above.
2. Container Management:
- Do not overfill waste containers. Containers should be sealed when they are three-quarters full.
- Ensure all containers are securely closed to prevent leakage or spills.
- Wipe the exterior of the primary waste container with a suitable decontaminating agent before removing it from the work area.
3. Decontamination Protocol:
- All surfaces and equipment that may have come into contact with this compound must be decontaminated.
- A proven decontamination solution, such as a high-pH cleaner or a 2% sodium hypochlorite (B82951) solution followed by a neutralizing agent like sodium thiosulfate, is recommended.
- All materials used for decontamination (e.g., wipes, pads) must be disposed of as cytotoxic solid waste.
4. Waste Storage and Collection:
- Store sealed cytotoxic waste containers in a designated, secure area with restricted access, away from general laboratory traffic.
- Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of cytotoxic waste through regular trash or down the sanitary sewer.
Spill Management
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Isolate: Secure the area to prevent the spread of contamination.
-
Protect: Don the appropriate PPE before attempting to clean the spill.
-
Contain: For liquid spills, absorb with a chemotherapy spill pad or other absorbent material. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Clean: Clean the spill area with a decontaminating agent, working from the outer edge of the spill towards the center.
-
Dispose: All materials used to clean the spill must be disposed of as cytotoxic waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
References
Navigating the Handling of Rauvovertine B: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the handling of potent compounds like Rauvovertine B necessitates stringent safety protocols and a clear understanding of its properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this cytotoxic agent in a laboratory setting.
Rouvovertine B is a natural product that has demonstrated cytotoxicity against human tumor cell lines in vitro.[1] Due to its hazardous nature, all handling, storage, and disposal procedures must be conducted with the utmost care to minimize exposure and ensure a safe laboratory environment.
Immediate Safety and Handling Protocols
Given the cytotoxic properties of this compound, it should be handled under the principle of "As Low As Reasonably Practicable" (ALARP) exposure. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach of the outer glove. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosolized particles of the compound. |
| Lab Coat | A disposable, back-closing lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Essential when handling the compound as a powder to prevent inhalation of aerosolized particles. |
Engineering Controls
Engineering controls are designed to isolate the hazard from the operator.
| Control | Specification | Rationale |
| Fume Hood | A certified chemical fume hood. | All handling of this compound, especially when in powdered form or when preparing solutions, must be conducted within a fume hood to contain any aerosols or dust. |
| Ventilation | The laboratory should have adequate general ventilation. | Minimizes the concentration of any airborne contaminants in the general laboratory space. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is crucial for maintaining safety and experimental integrity.
Receiving and Storage
-
Receipt: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow institutional protocols for hazardous material incidents.
-
Storage: this compound should be stored at -20°C in a clearly labeled, sealed container.[1] The storage location should be in a designated area for potent compounds, with restricted access.
Preparation of Solutions
-
Preparation: All calculations and procedural planning should be completed before entering the designated handling area.
-
Handling: Don the appropriate PPE as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount in a disposable weigh boat inside a chemical fume hood.
-
Dissolving: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: A logical flow for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, weigh boats, and pipette tips, must be considered hazardous waste.
-
Waste Containers: Use dedicated, clearly labeled hazardous waste containers.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled container.
-
Disposal Route: Dispose of all hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material and decontaminate the area. For large spills, or if you are not trained, evacuate the area and contact your institution's environmental health and safety department.
Due to the limited publicly available information on this compound, specific quantitative toxicity data and detailed experimental protocols are not available at this time. Researchers should treat this compound with the high degree of caution appropriate for a cytotoxic agent and consult their institution's safety office for guidance. As more research on this compound becomes available, these handling and safety guidelines may be updated.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
